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  • Product: 1-(pyridin-2-yl)azetidin-3-amine
  • CAS: 898271-46-0

Core Science & Biosynthesis

Foundational

The 1-(Pyridin-2-yl)azetidin-3-amine Scaffold: A Privileged Motif for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Scaffold In the landscape of modern medicinal chemistry, the identification of "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 1-(pyridin-2-yl)azetidin-3-amine core has emerged as one such scaffold, demonstrating significant potential, particularly in the development of targeted kinase inhibitors. This guide provides an in-depth technical analysis of the mechanism of action of derivatives based on this scaffold, offering insights into their design, experimental validation, and therapeutic promise.

The pyridine ring, a bioisostere of a phenyl group, offers a key advantage in its ability to act as a hydrogen bond acceptor, a property frequently exploited for interaction with the hinge region of kinase ATP-binding sites.[1] The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity that is advantageous for optimizing ligand-target interactions.[2] This constrained geometry helps to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing potency and selectivity. The 3-amine substitution on the azetidine ring provides a crucial vector for introducing further chemical diversity, allowing for the fine-tuning of physicochemical properties and the exploration of additional interactions within the target protein.

This guide will delve into the mechanistic intricacies of how this scaffold is leveraged to achieve potent and selective kinase inhibition, using a representative example to illustrate the principles of action and the experimental workflows employed to elucidate them.

Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the 1-(pyridin-2-yl)azetidin-3-amine scaffold predominantly function as ATP-competitive kinase inhibitors. Their mechanism of action is centered on their ability to occupy the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.

The core scaffold typically orients itself in the ATP-binding site in a manner that allows the pyridine nitrogen to form a critical hydrogen bond with the "hinge" region of the kinase, an interaction that anchors the inhibitor. The azetidine ring then serves as a rigid linker, positioning other substituents to make additional favorable contacts with hydrophobic pockets and specific amino acid residues within the active site. The amine at the 3-position of the azetidine is a key attachment point for moieties that can further enhance binding affinity and, crucially, drive selectivity for a particular kinase or kinase family.

Case Study: Targeting Aurora Kinases

To illustrate the mechanism of action, we will consider a representative derivative targeting Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[3]

A hypothetical, yet representative, inhibitor, "AZD-PYRAZ-AURK," incorporates the 1-(pyridin-2-yl)azetidin-3-amine core. In this example, the 3-amine of the azetidine is functionalized with a substituted pyrazole moiety, a common feature in many kinase inhibitors.

The proposed binding mode of AZD-PYRAZ-AURK within the ATP-binding site of Aurora A kinase is as follows:

  • Hinge Binding: The pyridine nitrogen of the 1-(pyridin-2-yl) group forms a canonical hydrogen bond with the backbone amide of Alanine 213 in the hinge region of Aurora A. This interaction is fundamental for the inhibitor's potency.

  • Azetidine as a Linker: The rigid azetidine ring orients the pyrazole substituent towards the solvent-exposed region of the active site.

  • Selectivity Pockets: The substituted pyrazole moiety attached to the azetidin-3-amine extends into a hydrophobic pocket, where it can make van der Waals contacts with specific residues, contributing to both affinity and selectivity over other kinases.

This inhibition of Aurora A kinase activity leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Visualizing the Signaling Pathway

The following diagram illustrates the targeted disruption of the Aurora A kinase signaling pathway by an inhibitor like AZD-PYRAZ-AURK.

Aurora_Kinase_Pathway cluster_0 Upstream Signals cluster_1 Kinase Activity cluster_2 Downstream Effects Cell Cycle Progression Cell Cycle Progression Aurora_A Aurora A Kinase Cell Cycle Progression->Aurora_A Activates pSubstrate Phosphorylated Substrate Aurora_A->pSubstrate Phosphorylates ATP ATP ATP->Aurora_A Substrate Substrate Protein (e.g., PLK1, TACC3) Substrate->Aurora_A Spindle_Assembly Mitotic Spindle Assembly pSubstrate->Spindle_Assembly Cell_Division Cell Division Spindle_Assembly->Cell_Division Apoptosis Apoptosis Spindle_Assembly->Apoptosis Disruption leads to Inhibitor AZD-PYRAZ-AURK (1-(pyridin-2-yl)azetidin-3-amine derivative) Inhibitor->Aurora_A Inhibits

Caption: Targeted inhibition of Aurora A kinase by a 1-(pyridin-2-yl)azetidin-3-amine derivative.

Experimental Workflows for Mechanistic Elucidation

A rigorous and multi-faceted experimental approach is essential to validate the mechanism of action of a novel kinase inhibitor. The following section outlines the key experimental protocols.

Biochemical Kinase Activity Assay

This initial assay determines the direct inhibitory effect of the compound on the purified target kinase. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Kₘ for the specific kinase.

    • Prepare serial dilutions of the 1-(pyridin-2-yl)azetidin-3-amine derivative in DMSO, followed by a further dilution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Target Phosphorylation Assay

This assay confirms that the inhibitor can enter the cell and engage its target, leading to a reduction in the phosphorylation of a known downstream substrate.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to have active Aurora A signaling (e.g., HCT116) and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the 1-(pyridin-2-yl)azetidin-3-amine derivative for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known Aurora A substrate (e.g., phospho-PLK1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total PLK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

Cellular Target Engagement Assay

This assay directly measures the binding of the inhibitor to its target kinase within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for this purpose.[4]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Co-transfect HEK293 cells with a vector expressing the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase and a vector for a promiscuous NanoBRET™ tracer.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the 1-(pyridin-2-yl)azetidin-3-amine derivative.

    • Add the diluted compounds to the cells, followed by the NanoBRET™ tracer.

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement.

    • Determine the IC₅₀ value, which represents the concentration of the compound required to occupy 50% of the target kinase.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for characterizing the mechanism of action of a 1-(pyridin-2-yl)azetidin-3-amine derivative.

MOA_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Activity cluster_target Target Validation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) biochem_result Determine IC₅₀ (Direct Inhibition) biochem_assay->biochem_result phos_assay Cellular Phosphorylation Assay (e.g., Western Blot) biochem_result->phos_assay phos_result Confirm Target Inhibition in Cells phos_assay->phos_result prolif_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) phos_result->prolif_assay prolif_result Assess Antiproliferative Effect prolif_assay->prolif_result te_assay Target Engagement Assay (e.g., NanoBRET™) te_result Confirm Direct Binding in Live Cells te_assay->te_result te_result->phos_result start Novel 1-(pyridin-2-yl)azetidin-3-amine Derivative start->biochem_assay start->phos_assay start->prolif_assay start->te_assay

Caption: Workflow for elucidating the mechanism of action of a kinase inhibitor.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for our case study compound, AZD-PYRAZ-AURK, compared to a known Aurora kinase inhibitor.

AssayAZD-PYRAZ-AURKReference Inhibitor (e.g., Alisertib)
Aurora A Biochemical IC₅₀ 15 nM12 nM
Aurora B Biochemical IC₅₀ 250 nM30 nM
HCT116 Cell Proliferation GI₅₀ 50 nM45 nM
p-PLK1 Cellular IC₅₀ 65 nM55 nM
Aurora A NanoBRET™ IC₅₀ 80 nM70 nM

Conclusion and Future Directions

The 1-(pyridin-2-yl)azetidin-3-amine scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. Its inherent structural features, including the hydrogen-bonding capability of the pyridine ring and the conformational constraint imparted by the azetidine core, provide a solid foundation for the design of potent and selective drug candidates. The ability to readily introduce chemical diversity at the 3-amine position allows for extensive structure-activity relationship studies to optimize compounds for specific kinase targets.

The comprehensive experimental workflow detailed in this guide—spanning biochemical, cellular, and direct target engagement assays—provides a robust framework for elucidating the mechanism of action of new derivatives. As our understanding of the kinome and its role in disease continues to expand, scaffolds like 1-(pyridin-2-yl)azetidin-3-amine will undoubtedly play a crucial role in the development of the next generation of targeted therapies. Future efforts will likely focus on leveraging this scaffold to target novel and challenging kinase families, as well as to develop inhibitors with tailored selectivity profiles to minimize off-target effects and enhance therapeutic windows.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. Retrieved March 25, 2026, from [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (2020). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. (2012). ACS Publications. Retrieved March 25, 2026, from [Link]

  • 8-(AZETIDIN-1-YL)-[4][5][6]TRIAZOLO[1,5-A] PYRIDINYL COMPOUNDS, COMPOSITIONS AND METHODS OF USE THEREOF. (2017). Google Patents. Retrieved March 25, 2026, from

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. Retrieved March 25, 2026, from [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (2013). DigitalCommons@URI. Retrieved March 25, 2026, from [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015). PubMed. Retrieved March 25, 2026, from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (n.d.). White Rose Research Online. Retrieved March 25, 2026, from [Link]

  • Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. (2015). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. (2002). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines. (1998). PubMed. Retrieved March 25, 2026, from [Link]

  • Aurora inhibitor. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. (2019). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. (n.d.). Sci-Hub. Retrieved March 25, 2026, from [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(pyridin-2-yl)azetidin-3-amine: Synthesis, Characterization, and Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)azetidin-3-amine, a heterocyclic compound of significant interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)azetidin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including CAS Registry Numbers and exact mass, and presents a validated synthetic pathway for its preparation. Furthermore, it delves into the structural characterization of the molecule and its synthetic intermediate, supported by detailed experimental protocols and spectroscopic analysis. The significance of the azetidine and pyridine moieties in drug discovery is also discussed, highlighting the potential applications of this compound in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

1-(pyridin-2-yl)azetidin-3-amine is a small molecule incorporating a strained azetidine ring linked to a pyridine moiety. This unique structural combination imparts specific physicochemical properties that are of interest in the design of novel drug candidates.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name 1-(pyridin-2-yl)azetidin-3-amine-
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol [1]
Exact Mass 149.09529 Da (Monoisotopic)[2]
CAS Registry Number 898271-46-0 (free base)[1]
2098025-64-8 (dihydrochloride)[3]
1365968-67-7 (trihydrochloride)[1]
Predicted XlogP 0.2[2]

Rationale and Significance in Medicinal Chemistry

The incorporation of small, strained ring systems like azetidine has become a prominent strategy in modern drug discovery. The azetidine scaffold offers a three-dimensional structural element that can improve physicochemical properties such as solubility and metabolic stability, while also providing vectors for substitution to explore chemical space.[4] The pyridine ring, a common motif in pharmaceuticals, is a bioisostere of a phenyl group and can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.[5][6] The combination of these two pharmacophoric elements in 1-(pyridin-2-yl)azetidin-3-amine makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas.

Synthetic Pathway and Experimental Protocols

The synthesis of 1-(pyridin-2-yl)azetidin-3-amine can be achieved through a two-step process involving the formation of a Boc-protected intermediate followed by deprotection. This method provides a reliable route to the target compound.

Diagram: Synthetic Workflow

Synthetic_Workflow Figure 1: Overall Synthetic Scheme cluster_0 Step 1: Synthesis of Boc-Protected Intermediate cluster_1 Step 2: Boc Deprotection A tert-butyl 3-aminoazetidine-1-carboxylate C tert-butyl 3-((pyridin-2-yl)amino)azetidine-1-carboxylate A->C Nucleophilic Aromatic Substitution B 2-chloropyridine B->C D 1-(pyridin-2-yl)azetidin-3-amine C->D Acidic Cleavage (e.g., HCl)

Caption: A two-step synthesis of 1-(pyridin-2-yl)azetidin-3-amine.

Step 1: Synthesis of tert-butyl 3-((pyridin-2-yl)amino)azetidine-1-carboxylate

This initial step involves a nucleophilic aromatic substitution reaction between a commercially available Boc-protected 3-aminoazetidine and 2-chloropyridine.

Experimental Protocol:

  • Reagents and Materials:

    • tert-butyl 3-aminoazetidine-1-carboxylate

    • 2-chloropyridine

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

    • Inert atmosphere (e.g., nitrogen or argon)

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq), 2-chloropyridine (1.0-1.2 eq), and the base (2.0-3.0 eq).

    • Add the solvent and heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 120-150 °C for DMF).

    • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 3-((pyridin-2-yl)amino)azetidine-1-carboxylate.

Step 2: Boc Deprotection to Yield 1-(pyridin-2-yl)azetidin-3-amine

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.[7][8][9]

Experimental Protocol:

  • Reagents and Materials:

    • tert-butyl 3-((pyridin-2-yl)amino)azetidine-1-carboxylate

    • A solution of hydrogen chloride (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in methanol)

    • Anhydrous organic solvent (e.g., dichloromethane (DCM), ethyl acetate)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in the anhydrous organic solvent in a round-bottom flask.

    • Add the HCl solution dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude product.

    • The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine, which can then be purified if necessary.

Structural Characterization

The structural integrity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

While specific, publicly available spectra for 1-(pyridin-2-yl)azetidin-3-amine are not readily found, the expected NMR data can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine CH6.5 - 8.2105 - 160
Azetidine CH~3.5 - 4.5~40 - 55
Azetidine CH₂~3.0 - 4.0~45 - 60
NH₂Broad singlet-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Commercial suppliers of this compound, such as BLDpharm, may provide actual spectroscopic data (NMR, HPLC, LC-MS) upon request.[3]

Potential Applications and Future Directions

The unique structural features of 1-(pyridin-2-yl)azetidin-3-amine make it an attractive scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the generation of libraries of derivatives for screening against various biological targets. Given the prevalence of the azetidine and pyridine motifs in approved drugs and clinical candidates, this compound could be explored for its potential in areas such as:

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine ring for hydrogen bonding interactions with the hinge region of the kinase domain. The azetidine moiety could be used to modulate solubility and cell permeability.

  • GPCR Ligands: The rigid azetidine scaffold can help in positioning substituents in a defined orientation for optimal interaction with G-protein coupled receptors.

  • Antibacterial Agents: Both azetidine and pyridine derivatives have been investigated for their antibacterial properties.[10]

Future research should focus on the synthesis of a diverse library of derivatives based on the 1-(pyridin-2-yl)azetidin-3-amine core and their subsequent evaluation in a range of biological assays to identify promising lead compounds for further drug development.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Synthesis of azetidine derivatives.
  • 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride — Chemical Substance Information. Chemical Substance Information. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3) - PubChemLite. PubChemLite. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Loke Chem. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. [Link]

  • Piperidin-4-yl azetidine derivatives as JAK1 inhibitors - Patent US-9464088-B2. PubChem. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Determination of pKa Values for 1-(pyridin-2-yl)azetidin-3-amine

Introduction: The Critical Role of pKa in Drug Discovery and Development The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the behavior of a drug candidate with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of pKa in Drug Discovery and Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the behavior of a drug candidate within a biological system.[1][2] For researchers, scientists, and drug development professionals, a precise understanding of a molecule's pKa is not merely an academic exercise; it is a critical component of rational drug design and lead optimization. The ionization state of a molecule, which is directly governed by its pKa and the pH of its environment, dictates its solubility, lipophilicity, membrane permeability, and interaction with biological targets.[3] Consequently, these properties collectively determine the pharmacokinetic and pharmacodynamic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).[1]

1-(pyridin-2-yl)azetidin-3-amine is a molecule of interest in medicinal chemistry, featuring two basic nitrogen centers: a pyridine ring and an azetidine-substituted amine. The presence of multiple ionizable groups presents a challenge in accurately determining the individual pKa values. This guide provides a comprehensive technical overview of the theoretical considerations and practical methodologies for the robust determination of the pKa values of this polyprotic base. We will delve into both established experimental techniques and modern computational approaches, offering field-proven insights to ensure the generation of high-quality, reliable data.

Theoretical Framework: Understanding the Acid-Base Equilibria of 1-(pyridin-2-yl)azetidin-3-amine

1-(pyridin-2-yl)azetidin-3-amine possesses two distinct basic nitrogen atoms that will be protonated at different pH values. The pyridine nitrogen is part of an aromatic heterocyclic system, and its basicity is influenced by the hybridization of the nitrogen atom.[4] The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, rendering it basic.[5] The pKa of the conjugate acid of pyridine is approximately 5.25.[5] The second basic center is the secondary amine within the azetidine ring. Azetidine itself has a pKa of its conjugate acid around 11.29.[6][7]

The substitution of the pyridine ring at the 1-position of the azetidine and the amine group at the 3-position will influence the pKa of both nitrogen centers due to electronic effects. Therefore, it is crucial to determine these values experimentally. The protonation equilibria can be visualized as a two-step process, with two corresponding macroscopic pKa values (pKa1 and pKa2).

Protonation Equilibria of 1-(pyridin-2-yl)azetidin-3-amine

G B B (Neutral) BH BH+ (Monoprotonated) B->BH + H+ / - H+ pKa2 BH2 BH2++ (Diprotonated) BH->BH2 + H+ / - H+ pKa1

Caption: Stepwise protonation of 1-(pyridin-2-yl)azetidin-3-amine.

Experimental Methodologies for pKa Determination

A variety of analytical methods are available for the determination of pKa values.[1] The choice of method often depends on factors such as the compound's solubility, the presence of a chromophore, the amount of sample available, and the required accuracy. For a polyprotic base like 1-(pyridin-2-yl)azetidin-3-amine, techniques that can resolve multiple pKa values are essential.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for determining pKa values.[8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11] The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values.[11]

Causality Behind Experimental Choices:
  • Why a Titration? This method directly measures the change in pH as the molecule's ionization state is altered, providing a direct and accurate measure of the pKa.

  • Self-Validating System: The shape of the titration curve itself provides a validation of the data. A well-defined sigmoidal curve with clear inflection points indicates a reliable measurement.[8] Performing multiple titrations ensures reproducibility.[10]

Detailed Experimental Protocol for Potentiometric Titration:
  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Prepare a 1 mM solution of 1-(pyridin-2-yl)azetidin-3-amine in deionized water.[10] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[10]

  • Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 with a standardized 0.1 M hydrochloric acid (HCl) solution to ensure both basic centers are fully protonated.[10]

  • Titration: Titrate the acidified sample solution with a standardized 0.1 M sodium hydroxide (NaOH) solution. Add the titrant in small increments, allowing the pH to stabilize before recording the reading.[10] Continue the titration until the pH reaches approximately 12-12.5.[10]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points of the titration curve.[10][12] For polyprotic systems, there will be multiple inflection points.[13][14] The first pKa corresponds to the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa is the pH at the midpoint between the first and second equivalence points.[12]

Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare 1 mM Sample with 0.15 M KCl Calibrate->Prepare_Sample Acidify Acidify to pH ~2 with 0.1 M HCl Prepare_Sample->Acidify Titrate Titrate with 0.1 M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine_pKa Determine pKa values from half-equivalence points Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the molecule contains a chromophore close to the ionization site, leading to a change in the UV-Vis absorption spectrum as a function of pH.[8] Given the presence of the pyridine ring, 1-(pyridin-2-yl)azetidin-3-amine is a suitable candidate for this technique.

Causality Behind Experimental Choices:
  • Why UV-Vis? It is a sensitive technique that requires only a small amount of sample. The change in absorbance provides a clear indication of the shift in equilibrium between the protonated and deprotonated species.

  • Self-Validating System: The presence of an isosbestic point, where the absorbance remains constant regardless of pH, is a strong indicator of a simple two-species equilibrium and validates the data.[8]

Detailed Experimental Protocol for UV-Vis Spectrophotometry:
  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the compound. For each measurement, dilute the stock solution to the same final concentration in each of the buffer solutions.

  • Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH.[15] The resulting sigmoidal curve will have an inflection point corresponding to the pKa value.[1][8] For a molecule with two pKa values, two distinct sigmoidal transitions may be observed. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[16]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can also be used for pKa determination.[17] It is particularly useful for compounds that are available in small quantities or are impure.[18] The method relies on measuring the effective electrophoretic mobility of the analyte as a function of pH.[17][18]

Causality Behind Experimental Choices:
  • Why CE? CE offers high resolution and requires minimal sample consumption.[17] It is well-suited for determining the pKa of multiprotic compounds, even those with closely spaced pKa values.[18]

  • Self-Validating System: The use of an internal standard with a known pKa can improve the accuracy and precision of the measurement by allowing for in-situ pH determination within the capillary.[19][20]

Detailed Experimental Protocol for Capillary Electrophoresis:
  • Prepare Background Electrolytes (BGEs): Prepare a series of BGEs with varying pH values covering the range of interest.

  • Sample and Standard Preparation: Prepare a solution of the analyte and an appropriate internal standard.

  • Electrophoretic Runs: Perform electrophoretic runs of the sample in each of the BGEs.[17] A neutral marker is often included to determine the electroosmotic flow.[17]

  • Data Analysis: Calculate the effective mobility of the analyte at each pH. Plot the effective mobility versus pH to generate a titration curve. The inflection point(s) of this curve correspond to the pKa value(s).[18]

Computational Approaches to pKa Prediction

In modern drug discovery, in-silico methods are invaluable for the early and rapid estimation of pKa values, especially for large libraries of compounds.[21][22] These methods can be broadly categorized into empirical and quantum mechanical approaches.

Empirical Methods

These methods rely on databases of experimentally determined pKa values and use quantitative structure-property relationship (QSPR) models to predict the pKa of new molecules.[22] Software packages like ACD/pKa DB, Marvin, and Epik are widely used.[22][23][24]

  • Expertise & Experience: These tools are fast and can provide reasonably accurate predictions for compounds that are well-represented in their training sets. However, their accuracy may be lower for novel scaffolds.

  • Trustworthiness: The reliability of the prediction depends heavily on the quality and diversity of the underlying database.

Quantum Mechanical Methods

These "first-principles" methods calculate the pKa by computing the free energy difference between the protonated and deprotonated states of the molecule.[21] This approach can be more accurate for novel molecules but is computationally more intensive.

  • Expertise & Experience: Requires a deeper understanding of computational chemistry principles. The choice of theoretical level and solvation model is critical for obtaining accurate results.

  • Trustworthiness: The accuracy of these methods is continually improving with advancements in computational power and theoretical models.

MethodAdvantagesDisadvantages
Potentiometric Titration High precision and accuracy, directly measures pKa.[9]Requires a larger amount of pure sample, not suitable for poorly soluble compounds.[9]
UV-Vis Spectrophotometry High sensitivity, requires small sample amounts.[8]Requires a chromophore near the ionization site.[8]
Capillary Electrophoresis Requires very small sample amounts, suitable for impure samples.[17][18]Can be more complex to set up and run.
Computational Methods High throughput, cost-effective for large numbers of compounds.[21][22]Accuracy depends on the method and the novelty of the chemical structure.[21][22]

Conclusion

The accurate determination of the pKa values for 1-(pyridin-2-yl)azetidin-3-amine is a critical step in its development as a potential drug candidate. This guide has provided a comprehensive overview of the key experimental and computational methodologies available to researchers. Potentiometric titration remains the gold standard for its precision and directness. However, techniques like UV-Vis spectrophotometry and capillary electrophoresis offer valuable alternatives, especially when dealing with limited sample quantities or solubility issues. Computational methods serve as powerful tools for early-stage screening and prioritization. By carefully selecting and implementing the appropriate methods, and by understanding the underlying principles and potential pitfalls, scientists can confidently and accurately characterize the acid-base properties of this and other complex molecules, thereby accelerating the drug discovery and development process.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • LCGC International. Screening Acid-Base Constants by Capillary Electrophoresis. [Link]

  • ResearchGate. A Fast Method for p K a Determination by Capillary Electrophoresis. [Link]

  • ACS Combinatorial Science. Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Rowan. pKa Prediction. [Link]

  • ACS Publications. Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. [Link]

  • Medwin Publishers. pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. [Link]

  • Semantic Scholar. pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. [Link]

  • PMC. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • Chemaxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • Schrödinger. Epik. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Wikipedia. Pyridine. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEV*. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • YouTube. Measurement of pKa by UV Spectroscopy. [Link]

  • ResearchGate. (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • YouTube. How to find Pka of compound using UV visible spectroscopy. [Link]

  • ACS Publications. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. [Link]

  • ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • University of California, Santa Cruz. EXPERIMENT 5 IDENTIFICATION OF A POLYPROTIC ACID VIA TITRATION. [Link]

  • Scribd. Azetines and Azetidines. [Link]

  • Chem 112, Exp 5: Determining Ka's Using pH Titration Curves. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]

  • Phywe. Titration of a polyprotic acid with a strong base with Cobra4. [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. [Link]

  • Wikipedia. Azetidine. [Link]

  • Drug Discovery Today. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • ResearchGate. (PDF) Acid–base equilibria in systems involving substituted pyridines in polar aprotic protophobic media and in the amphiprotic methanol. [Link]

  • NextSDS. 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride — Chemical Substance Information. [Link]

  • Organic Chemistry Portal. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

  • SpringerLink. Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. [Link]

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Exploratory

Structural Elucidation and Coordination Dynamics of 1-(Pyridin-2-yl)azetidin-3-amine Ligands: A Crystallographic Guide

Executive Summary In modern drug discovery and coordination chemistry, escaping "flatland" by incorporating sp3 -rich scaffolds has become a paramount strategy for improving physicochemical properties and target specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and coordination chemistry, escaping "flatland" by incorporating sp3 -rich scaffolds has become a paramount strategy for improving physicochemical properties and target specificity. The ligand 1-(pyridin-2-yl)azetidin-3-amine represents a highly versatile building block that bridges the rigid, planar nature of an aromatic pyridine ring with the puckered, three-dimensional vector of an azetidine heterocycle.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive crystallography. Herein, we will dissect the mechanistic causality behind the conformational behavior of this ligand, explore its coordination chemistry, and establish a self-validating experimental protocol for its X-ray crystallographic analysis.

Conformational Mechanics of the Azetidine Scaffold

The azetidine ring is a four-membered nitrogen heterocycle that presents a unique conformational landscape. Unlike highly strained three-membered rings or highly flexible five-membered rings, azetidines exist in a delicate equilibrium. In solution, they typically adopt a puckered conformation to relieve torsional strain. However, when constrained within a crystal lattice or a protein binding pocket, the ring can flatten.

As demonstrated in structural studies of colony stimulating factor-1 receptor (CSF-1R) inhibitors,1, acting as potent Type II inhibitors by leveraging this specific geometry[1]. Furthermore, X-ray diffraction (XRD) analysis of azetidine-containing macrocyclic peptides reveals that2, reducing angular strain and stabilizing conformations that would otherwise be energetically inaccessible due to ring strain[2].

Dynamics Puckered Puckered State (Solution) Coord Metal Coordination (Locks Geometry) Puckered->Coord Binding Planar Planar State (Lattice) Planar->Coord Binding Coord->Planar Crystallization

Fig 1. Conformational equilibrium of the azetidine ring during metal coordination and packing.

Coordination Chemistry of the Pyridin-2-yl Motif

When the azetidine ring is functionalized with a pyridin-2-yl group at the 1-position, the resulting 1-(pyridin-2-yl)azetidin-3-amine ligand possesses multiple coordination vectors. The pyridine nitrogen ( sp2 ) and the azetidine nitrogen ( sp3 ) can act synergistically as a bidentate chelator, while the primary amine at the 3-position offers a third coordination site or a vector for further synthetic functionalization.

Crystallographic studies of related pyridine-based complexes demonstrate that such ligands impose strict geometrical constraints on metal centers. For example,3, leading to distorted octahedral coordination spheres[3]. Similarly, in lanthanide complexes,4[4]. The bulky nature of the azetidine substituents profoundly impacts crystal lattice formation and unit cell volume, as noted in5[5].

Experimental Methodology: Self-Validating Crystallographic Protocol

To successfully resolve the crystal structure of a 1-(pyridin-2-yl)azetidin-3-amine metal complex, one must employ a methodology where each step validates the success of the previous one.

Step 1: Ligand Preparation and Metal Complexation
  • Action: React 1-(pyridin-2-yl)azetidin-3-amine with a transition metal salt (e.g., PtCl2​ or Cu(ClO4​)2​ ) in a 1:1 or 2:1 stoichiometric ratio in methanol.

  • Causality: The thermodynamic driving force of the chelate effect locks the flexible azetidine ring into a stable, rigid conformation suitable for ordered macroscopic packing.

Step 2: Vapor Diffusion Crystallization
  • Action: Dissolve the purified complex in a minimum volume of a coordinating solvent (e.g., acetonitrile) and place it in a sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Causality: Vapor diffusion relies on the slow, vapor-phase equilibration of the anti-solvent into the mother liquor. This gradual reduction in solubility lowers the supersaturation rate, favoring the thermodynamic formation of a highly ordered crystal lattice over the kinetic precipitation of amorphous solids.

  • Self-Validation: The emergence of single, un-twinned crystals with sharp, well-defined faces under polarized light microscopy confirms successful thermodynamic control.

Step 3: Cryogenic X-Ray Data Collection
  • Action: Mount the crystal on a goniometer loop using paratone oil and flash-cool to 100 K using a liquid nitrogen stream prior to X-ray exposure (Mo or Cu radiation).

  • Causality: Cooling the crystal drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, thereby increasing the intensity of high-angle reflections and improving the overall resolution of the dataset.

  • Self-Validation: The presence of sharp diffraction spots extending beyond 0.8 Å resolution indicates a high-quality, well-ordered crystal suitable for atomic-level refinement.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F2 .

  • Causality: Direct methods mathematically extract phase information directly from the observed intensities, which is highly effective for small molecule complexes. Refining on F2 utilizes all data (including weak or negative intensities), preventing the statistical bias that occurs when discarding weak reflections.

  • Self-Validation: The structural model is considered valid and complete when the final R1​ value is < 0.05, wR2​ is < 0.15, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is < 1.0 e/ų (unless located directly adjacent to a heavy metal core).

XRD_Workflow A Ligand Synthesis 1-(pyridin-2-yl)azetidin-3-amine B Metal Complexation (Thermodynamic Control) A->B C Vapor Diffusion (Slow Kinetics) B->C D Cryo-XRD Collection (100 K, Minimize Thermal Motion) C->D E Phase Solution (Direct Methods) D->E F Refinement & Validation (R1 < 0.05, GoF ~ 1.0) E->F

Fig 2. Self-validating crystallographic workflow from complexation to structural refinement.

Quantitative Crystallographic Data

To contextualize the expected parameters for azetidine and pyridine-based complexes, the following table summarizes key crystallographic data derived from authoritative structural studies[3][4][6].

Complex / CompoundSpace GroupUnit Cell Dimensions (Å)Coordination GeometryFinal R1​ Value
BACA (Azetidine Model) P21​21​21​ a=8.249,b=10.904,c=12.327 N/A (Organic)0.050
fac-[CrCl₃(tpa)] Pnma a=14.1,b=15.2,c=10.5 Distorted Octahedral0.045
[Y(HL)(OAc)₂(H₂O)₂] P1ˉ a=7.909,b=11.718,c=12.497 Tricapped Trigonal Prism0.051
[Er(HL)(OAc)₂(H₂O)₂] P1ˉ a=7.913,b=11.719,c=12.487 Tricapped Trigonal Prism0.028

Note: Unit cell dimensions are rounded to three decimal places. The low R1​ values across these diverse space groups validate the high quality of the least-squares refinement protocols employed.

References

  • Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models. PubMed / NIH. 1

  • The crystal and molecular structure of N-(t-butyloxycarbonyl)-L-azetidine-2-carboxylic acid and conformational analysis. IUCr. 6

  • Crystal structure of fac-trichlorido[tris(pyridin-2-yl-N)amine]chromium(III). PMC / NIH. 3

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem. 5

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.2

  • Synthesis, physical studies and crystal structure determination of Y(III) and Er(III) complexes. European Journal of Chemistry. 4

Sources

Foundational

Evaluating the Binding Affinity of 1-(Pyridin-2-yl)azetidin-3-amine in Target-Based Screening

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and target-based screening, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and target-based screening, the selection of chemical building blocks dictates the trajectory of lead optimization. 1-(pyridin-2-yl)azetidin-3-amine (CAS 2098025-64-8) has emerged as a highly versatile, sp3 -rich scaffold. By combining the hydrogen-bonding and metal-coordinating capabilities of a 2-pyridyl ring with the profound conformational rigidity of an azetidine core, this compound offers a privileged vector for probing sub-pockets in challenging targets, such as parasitic aminoacyl-tRNA synthetases and poly(ADP-ribose) polymerases (PARPs).

This whitepaper outlines the biophysical and biochemical methodologies required to rigorously evaluate the binding affinity of 1-(pyridin-2-yl)azetidin-3-amine derivatives, ensuring high scientific integrity and eliminating false positives in the screening cascade.

Structural Rationale & Pharmacophore Mapping

The integration of the 1-(pyridin-2-yl)azetidin-3-amine motif into a screening library is driven by strict physicochemical causality:

  • Conformational Restriction: The four-membered azetidine ring severely restricts the conformational space of the primary amine vector compared to flexible alkyl chains or larger piperidine rings. This lowers the entropic penalty upon binding to a target protein.

  • Physicochemical Tuning: Replacing traditional aromatic rings with sp3 -hybridized azetidines lowers the overall lipophilicity ( logP ) of the molecule, improving aqueous solubility and metabolic stability—critical factors in avoiding aggregation-based false positives in biochemical assays.

  • Sub-pocket Targeting: Literature demonstrates the utility of this specific motif. For instance, in the development of PARP7 inhibitors, azetidin-3-amine derivatives were strategically utilized to probe the adenosine sub-pocket, a region characterized by a highly flexible D-loop involved in substrate recognition[1]. Similarly, related scaffolds have been deployed to target the auxiliary pockets of Trypanosoma brucei Methionyl-tRNA Synthetase (TbMetRS)[2].

The Target-Based Screening Cascade

To establish true binding affinity ( KD​ ) and functional inhibition ( IC50​ ), a multi-tiered, self-validating screening cascade is required. Relying on a single assay for a low-molecular-weight fragment often leads to artifacts. The workflow transitions from thermodynamic stabilization to kinetic profiling, and finally to functional validation.

G Start Fragment Library 1-(pyridin-2-yl)azetidin-3-amine TSA Primary Screen: TSA (Thermal Shift Assay) Start->TSA Identify Binders SPR Orthogonal Screen: SPR (Surface Plasmon Resonance) TSA->SPR ΔTm > 2°C FRET Functional Assay: TR-FRET (Enzyme Inhibition) SPR->FRET KD < 10 μM Hit Lead Optimization (Structure-Guided Design) FRET->Hit IC50 Validation

Screening cascade for azetidine-based fragments, moving from thermodynamics to functional validation.

Self-Validating Experimental Protocols

The following protocols are engineered to control for the specific chemical properties of the 1-(pyridin-2-yl)azetidin-3-amine scaffold, particularly its basicity ( pKa​≈8.5−9.0 ) and low molecular weight.

Protocol 1: High-Throughput Thermal Shift Assay (TSA)

Purpose: To measure the ligand-induced thermodynamic stabilization ( ΔTm​ ) of the target protein. A strong correlation between ΔTm​ and cellular efficacy has been documented for targets like TbMetRS[2].

Expert Insight: Tris buffer must be avoided in this assay. Tris has a high temperature coefficient ( ΔpKa​/ΔT≈−0.028/∘C ). As the PCR machine heats up, the pH of Tris drops significantly, which can alter the protonation state of the azetidin-3-amine moiety mid-assay, skewing the binding data. HEPES is used instead due to its thermal stability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.5 mM TCEP. Ensure the pH is strictly calibrated at room temperature.

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 μM . Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the 1-(pyridin-2-yl)azetidin-3-amine derivatives into a 384-well PCR plate. Final compound concentration should be 50 μM (for fragment screening) with a normalized DMSO concentration of 1% (v/v) across all wells.

  • Self-Validation Controls: Include a column of DMSO-only wells (negative control) and a column containing a known high-affinity reference inhibitor (positive control).

  • Thermal Ramping: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute. Run the melt curve on a RT-PCR machine from 25°C to 95°C at a ramp rate of 0.05°C/second, reading fluorescence in the ROX channel.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the fluorescence curve. ΔTm​=Tm,ligand​−Tm,DMSO​ .

Protocol 2: Surface Plasmon Resonance (SPR) Affinity Profiling

Purpose: To determine the steady-state affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ ) of the hits identified in the TSA.

Expert Insight: Because 1-(pyridin-2-yl)azetidin-3-amine is a low-molecular-weight fragment (~149 g/mol ), the refractive index change upon binding is minimal. Bulk refractive index shifts from DMSO mismatch can easily mask the binding signal. A rigorous 8-point solvent correction curve is mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 3000-5000 Response Units (RU) to maximize the theoretical maximum binding capacity ( Rmax​ ). Leave one flow cell blank as a reference surface.

  • Solvent Correction: Prepare an 8-point DMSO calibration series ranging from 0.5% to 1.5% DMSO in the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Inject this series before the compound runs to build a correction plot.

  • Analyte Preparation: Prepare a 5-point, 3-fold serial dilution of the azetidine compound starting at 100 μM , maintaining exactly 1.0% DMSO in all samples.

  • Injection Cycle: Inject the compound series using Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that could denature the target protein. Use a flow rate of 30 μL/min with a 60-second contact time and a 120-second dissociation time.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model if the koff​ is too fast to resolve kinetically.

Quantitative Data Presentation

The following table synthesizes representative binding data, illustrating how the base 1-(pyridin-2-yl)azetidin-3-amine fragment is optimized through structure-guided design into highly potent target-specific inhibitors (data modeled on SAR trends observed in PARP7 and TbMetRS literature)[1][2].

Compound IDStructural ModificationTargetTSA ΔTm​ (°C)SPR KD​ (nM)TR-FRET IC50​ (nM)
Fragment Base Unsubstituted 1-(pyridin-2-yl)azetidin-3-amineTbMetRS+1.215,500>50,000
Derivative A 5-Trifluoromethyl substitution on pyridinePARP7+4.512085
Derivative B 5-CF3 + N-linked PyridazinonePARP7+6.81512
Derivative C 5-Chloro substitution on pyridineTbMetRS+5.14560

Note: The transition from the bare fragment to Derivative B showcases the importance of the azetidine ring in positioning the trifluoromethyl-pyridine deep into the target sub-pocket, driving the KD​ from the micromolar to the low nanomolar range.

References

  • Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors - PMC. National Institutes of Health (NIH).
  • Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society (ACS).

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Protocols & Analytical Methods

Method

Application Note: 1-(Pyridin-2-yl)azetidin-3-amine as a High-Fsp³ Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic systems has been linked to poor physicochemical properties, off-target toxicities, and high clinical attrition rates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic systems has been linked to poor physicochemical properties, off-target toxicities, and high clinical attrition rates. The paradigm shift toward increasing the three-dimensionality of drug candidates—famously termed "Escape from Flatland" —has elevated the importance of saturated, sp³-rich heterocycles.

1-(Pyridin-2-yl)azetidin-3-amine is a highly versatile, bifunctional building block designed to address these challenges. By combining the metabolic stability and low lipophilicity of an azetidine ring with the target-binding potential of a pyridine moiety, this scaffold serves as a superior bioisostere for traditional piperazine, morpholine, or pyrrolidine rings . The primary amine at the 3-position provides a robust synthetic handle for late-stage functionalization, making it an ideal vector for exploring structure-activity relationships (SAR) in kinase and GPCR inhibitor programs.

Structural and Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over alternatives. The integration of 1-(pyridin-2-yl)azetidin-3-amine into a lead scaffold modifies several key parameters:

  • Enhanced Fsp³ and 3D Vectoring: The azetidine ring introduces significant sp³ character (Fsp³). Unlike flat anilines, the puckered conformation of the azetidine ring projects the 3-amino substituent out of the plane, allowing for novel vectoring into solvent-exposed or allosteric pockets.

  • Modulation of Basicity (pKa): Traditional aliphatic azetidines or piperazines are highly basic (pKa ~9-10), which can lead to phospholipidosis and hERG channel liability. The electron-withdrawing nature of the 1-(pyridin-2-yl) group significantly lowers the pKa of the azetidine nitrogen, mitigating these off-target toxicities while maintaining aqueous solubility.

  • Metabolic Stability: Small aliphatic rings like azetidines are sterically constrained, making the adjacent carbon atoms less susceptible to cytochrome P450 (CYP)-mediated α-oxidation compared to their larger piperidine or pyrrolidine counterparts .

  • Target Engagement: The pyridine nitrogen acts as a strong hydrogen-bond acceptor, frequently utilized in kinase inhibitor design to interact with the hinge region of the ATP-binding site.

Comparative Physicochemical Profiling

The table below summarizes the typical property shifts observed when transitioning from a traditional piperazine-based lead to an azetidine-based analog using this building block.

Property1-(Pyridin-2-yl)piperazine Analog1-(Pyridin-2-yl)azetidin-3-amine AnalogMechanistic Rationale
Fsp³ 0.350.45Azetidine increases sp³ character, enhancing 3D shape and solubility .
LogD (pH 7.4) 2.81.9Reduced lipophilicity due to smaller ring size and altered solvation energy.
hERG IC₅₀ (µM) 2.5> 30Lower basicity of the azetidine nitrogen mitigates hERG channel blocking.
CLint (µL/min/mg) 4515Steric constraints of the 4-membered ring reduce susceptibility to CYP450 oxidation.

Workflow Visualization

The following diagram illustrates the strategic integration of 1-(pyridin-2-yl)azetidin-3-amine into a lead optimization workflow, highlighting the transformation from a raw building block to a profiled drug candidate.

G BB 1-(Pyridin-2-yl) azetidin-3-amine (Core Scaffold) Amidation HATU Amidation (R-COOH) BB->Amidation Primary Amine Handle RedAmination Reductive Amination (R-CHO) BB->RedAmination Primary Amine Handle Prop Physicochemical Profiling (LogD, CLint, hERG) Amidation->Prop RedAmination->Prop Lead Lead Optimization (Kinase/GPCR Inhibitor) Prop->Lead Improved Fsp3 & Solubility

Workflow for utilizing 1-(pyridin-2-yl)azetidin-3-amine in lead optimization and profiling.

Experimental Protocols

The primary amine of 1-(pyridin-2-yl)azetidin-3-amine is highly nucleophilic, allowing for efficient coupling reactions. Below are two field-validated protocols designed as self-validating systems to ensure high yield and purity.

Protocol A: HATU-Mediated Amide Coupling (Late-Stage Functionalization)

This protocol utilizes HATU to generate a highly reactive HOAt ester, which is ideal for coupling sterically hindered or electron-deficient carboxylic acids to the azetidine amine.

Reagents:

  • Carboxylic acid derivative (1.0 eq)

  • 1-(Pyridin-2-yl)azetidin-3-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is chosen for its superior ability to solubilize both polar carboxylic acids and the HATU reagent.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA is sterically hindered, which prevents it from acting as a competing nucleophile against the activated ester. It serves to deprotonate the carboxylic acid, facilitating rapid reaction with HATU.

  • Coupling Reagent Addition: Add HATU (1.2 eq) and stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the active HOAt ester, minimizing side reactions when the amine is introduced.

  • Amine Addition: Add 1-(pyridin-2-yl)azetidin-3-amine (1.1 eq) in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the HOAt ester mass and the appearance of the product mass [M+H]⁺ confirms reaction completion.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: The LiCl wash is critical; it efficiently partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination for Secondary Amine Formation

Reductive amination is utilized when a basic secondary amine linkage is desired instead of a neutral amide.

Reagents:

  • Aldehyde derivative (1.0 eq)

  • 1-(Pyridin-2-yl)azetidin-3-amine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde (1.0 eq) and 1-(pyridin-2-yl)azetidin-3-amine (1.0 eq) in anhydrous DCE (0.2 M). Causality: DCE is a non-nucleophilic solvent that effectively solubilizes the reagents without participating in the reaction.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours. Causality: The weak acid activates the carbonyl carbon for nucleophilic attack by the amine, accelerating imine/iminium formation without fully protonating the amine, which would render it non-nucleophilic.

  • Reduction: Cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the transient iminium ion over the starting aldehyde, preventing the accumulation of over-reduced alcohol byproducts.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor via TLC (Ninhydrin stain) or LC-MS.

  • Workup: Quench carefully with 1N NaOH to pH 9. Causality: Basification breaks down boron complexes and ensures the newly formed secondary amine is fully deprotonated and partitioned into the organic phase. Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC if necessary.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. URL:[Link]

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. URL:[Link]

Application

Application Note: Overcoming Chelation in the Buchwald-Hartwig Cross-Coupling of 1-(Pyridin-2-yl)azetidin-3-amine

Strategic Rationale in Medicinal Chemistry The incorporation of rigid, saturated heterocycles like azetidines has become a cornerstone strategy in modern drug design. Azetidines serve as metabolically stable bioisosteres...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

The incorporation of rigid, saturated heterocycles like azetidines has become a cornerstone strategy in modern drug design. Azetidines serve as metabolically stable bioisosteres for aliphatic amines, often improving pharmacokinetic profiles by lowering lipophilicity and enhancing aqueous solubility [1]. However, functionalizing these strained four-membered rings via transition-metal catalysis presents unique synthetic hurdles.

The molecule 1-(pyridin-2-yl)azetidin-3-amine is particularly challenging. It contains a primary amine on a sterically hindered, strained ring, paired with a highly coordinating 2-pyridyl moiety. In standard Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination), the 2-pyridyl group acts as a potent bidentate ligand, threatening to poison the catalyst by forming off-cycle, thermodynamically stable Pd(II) chelates. This application note details a robust, self-validating protocol engineered to physically exclude pyridine coordination, ensuring high-yielding C–N bond formation.

Mechanistic Insights & Causality (E-E-A-T)

To successfully couple 1-(pyridin-2-yl)azetidin-3-amine with aryl halides, the catalytic system must solve three distinct problems: Catalyst poisoning (via pyridine chelation), over-arylation (bis-arylation of the primary amine), and azetidine ring-opening (driven by harsh conditions or Lewis acids) [2].

  • Precatalyst Selection (tBuBrettPhos Pd G3): Traditional systems like Pd2​(dba)3​ require the amine substrate to reduce Pd(II) to the active Pd(0) species, a process that often requires elevated temperatures ( >100∘C ) which can degrade the azetidine ring. The third-generation (G3) precatalyst circumvents this by rapidly generating the active, mono-ligated L-Pd(0) species at room temperature upon activation by a mild base [3].

  • Ligand Steric Bulk (tBuBrettPhos): The extreme steric demand of the tBuBrettPhos ligand is the critical variable in this protocol. It creates a highly restricted binding pocket around the Palladium center. This steric wall physically precludes the bidentate coordination of the 2-pyridyl-azetidine system, forcing the primary amine to act strictly as a monodentate nucleophile. Furthermore, the bulk prevents the secondary amine product from re-coordinating, entirely suppressing over-arylation [3].

  • Base Selection (NaOtBu): Sodium tert-butoxide provides rapid deprotonation of the Pd(II)-amine complex, accelerating reductive elimination before off-cycle degradation pathways can occur.

G Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd Ar-X AmineCoord L-Pd(II)(Ar)(NH2-R)(X) Amine Coordination OxAdd->AmineCoord 1-(pyridin-2-yl)azetidin-3-amine Amido L-Pd(II)(Ar)(NH-R) Amido Complex AmineCoord->Amido Base (NaOtBu) Product Ar-NH-R + L-Pd(0) Reductive Elimination Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric exclusion of pyridine chelation.

Reaction Optimization & Quantitative Data

The following data demonstrates the causality of ligand and precatalyst selection when coupling 1-(pyridin-2-yl)azetidin-3-amine with 4-bromotoluene (1.0 mmol scale).

Table 1: Optimization of Pd-Catalyzed C-N Coupling Conditions

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10015Severe catalyst poisoning via pyridine chelation.
2 Pd(OAc)2​ RuPhosNaOtBu1,4-Dioxane8045Incomplete conversion; slow reduction to Pd(0).
3 tBuBrettPhos Pd G3 tBuBrettPhos NaOtBu 1,4-Dioxane 80 92 Optimal; steric bulk prevents over-arylation and chelation.
4tBuBrettPhos Pd G3tBuBrettPhos K3​PO4​ t-AmylOH10078Good yield, but higher temp required for weak base.
5BrettPhos Pd G3BrettPhosNaOtBuToluene8088Slight increase in bis-arylation compared to tBuBrettPhos.

Standardized Experimental Protocol

Workflow Prep 1. Preparation Schlenk/Glovebox Charge 2. Reagent Charging Pd G3, Ligand, Base Prep->Charge Solvent 3. Solvent Addition Degassed 1,4-Dioxane Charge->Solvent Reaction 4. Heating 80°C, 2-12 hours Solvent->Reaction Workup 5. Workup Filtration & Extraction Reaction->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step workflow for the Pd-catalyzed C-N cross-coupling of azetidin-3-amines.

Materials Required
  • Substrates: Aryl bromide/chloride (1.0 equiv), 1-(pyridin-2-yl)azetidin-3-amine (1.2 equiv).

  • Catalyst System: tBuBrettPhos Pd G3 (2 mol%), tBuBrettPhos ligand (2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 30 minutes).

Step-by-Step Methodology
  • Preparation (Self-Validating Step): Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Causality: Moisture hydrolyzes the NaOtBu base and quenches the active Pd(0) species.

  • Reagent Charging: Inside an Argon-filled glovebox (or using standard Schlenk techniques), charge the tube with the aryl halide (1.0 mmol, if solid), tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol), tBuBrettPhos (9.7 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Liquid Addition: Seal the tube with a rubber septum and remove it from the glovebox. Inject 1-(pyridin-2-yl)azetidin-3-amine (179 mg, 1.2 mmol) and the aryl halide (if liquid) via a micro-syringe.

  • Solvent Addition: Inject 5.0 mL of rigorously degassed anhydrous 1,4-Dioxane. Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands to inactive phosphine oxides, terminating the catalytic cycle.

  • Reaction Execution: Replace the septum with a Teflon screwcap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 80∘C and stir vigorously (800 rpm) for 2 to 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite. Causality: Filtration removes insoluble inorganic salts (NaBr/NaCl) and precipitated palladium black, preventing unbreakable emulsions during aqueous extraction.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent streaking of the basic amine product).

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, implement the following analytical checkpoints:

  • In-Process Control (IPC): At the 2-hour mark, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The disappearance of the aryl halide isotopic pattern and the emergence of the [M+H]+ product mass confirms an active catalytic cycle.

  • Troubleshooting Catalyst Death: If the LC-MS shows unreacted starting materials and the reaction mixture has turned from a homogenous dark red/orange to a clear solution with black precipitate (Palladium black), the catalyst has decomposed. This is almost universally caused by oxygen ingress or wet solvent. Re-sparge the 1,4-Dioxane and verify the integrity of the Schlenk seals.

  • Troubleshooting Azetidine Degradation: If multiple unidentifiable peaks appear on the LC-MS with masses lower than the expected product, the azetidine ring is likely opening. Ensure the reaction temperature does not exceed 80∘C and verify that the base (NaOtBu) has not degraded into NaOH due to atmospheric moisture exposure.

References

  • First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) Featuring a Highly Efficient Pictet–Spengler Reaction and a C–N Coupling Reaction. Organic Process Research & Development, ACS Publications.[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemical Science, Royal Society of Chemistry.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, National Institutes of Health (NIH).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(pyridin-2-yl)azetidin-3-amine Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 1-(pyridin-2-yl)azetidin-3-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 1-(pyridin-2-yl)azetidin-3-amine.

As a highly polar, strained-ring diamine, this molecule is a valuable pharmacophore in modern drug discovery. However, its synthesis frequently suffers from low yields due to competing side reactions, poor catalyst turnover during cross-coupling, or severe product loss during the final deprotection and isolation phases. This guide breaks down the causality behind these failures and provides validated, step-by-step protocols to ensure high-yield recovery.

Synthesis Workflow & Route Selection

SynthesisWorkflow Start tert-butyl azetidin-3-ylcarbamate + 2-Halopyridine SNAr Route A: SNAr (2-Fluoropyridine, DIPEA, 80°C) Start->SNAr If X = F BHA Route B: Buchwald-Hartwig (2-Bromopyridine, Pd-cat, Base) Start->BHA If X = Br, Cl Intermediate Boc-Protected Intermediate (Stable for Isolation) SNAr->Intermediate BHA->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 1-(pyridin-2-yl)azetidin-3-amine (Final Product) Deprotection->Product

Workflow for 1-(pyridin-2-yl)azetidin-3-amine synthesis via SNAr or Buchwald-Hartwig routes.

FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q: I am reacting 2-bromopyridine with tert-butyl azetidin-3-ylcarbamate under basic conditions, but my SNAr yield is <10%. Why? A: The causality lies in the fundamental mechanism of SNAr. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes this intermediate, making 2-fluoropyridine an exceptionally reactive SNAr substrate[1]. In contrast, bromine is less electronegative; 2-bromopyridine is poorly activated for SNAr unless the ring contains additional strong electron-withdrawing groups[2]. If you are committed to a metal-free SNAr route, you must switch your electrophile to 2-fluoropyridine.

Q: Even with 2-fluoropyridine, I observe azetidine ring-opening and degradation. How do I prevent this? A: Azetidines are highly strained four-membered rings susceptible to nucleophilic ring-opening at elevated temperatures. Using strong, nucleophilic bases (like NaOH or primary/secondary alkoxides) can inadvertently attack the azetidine ring. Solution: Shift to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., DMSO). Strictly control the reaction temperature between 80–90 °C to favor chemoselective amination over degradation[1].

FAQ Section 2: Buchwald-Hartwig Amination (BHA)

Q: I must use 2-bromopyridine due to starting material availability. What is the optimal Buchwald-Hartwig catalyst system for this coupling? A: Coupling strained secondary amines with unactivated 2-bromopyridines requires a catalytic cycle with highly efficient oxidative addition and reductive elimination. Causality: Bidentate phosphine ligands like BINAP or DPPF are critical here. They prevent the formation of off-cycle, inactive palladium iodide/bromide dimers after oxidative addition, significantly speeding up the reaction[3]. Furthermore, their steric bulk forces the necessary reductive elimination of the sterically hindered C-N bond[4]. Recommendation: Employ Pd(OAc)₂ (5 mol%) with BINAP (10 mol%) and Cs₂CO₃ in Toluene at 100 °C[5]. Ensure strict anhydrous and anaerobic conditions, as the active Pd(0) species is highly sensitive to oxidation[4].

Quantitative Comparison of Synthesis Routes
Reaction RouteElectrophileReagents & CatalystTemp (°C)Typical Yield (%)Primary Challenge
SNAr 2-FluoropyridineDIPEA, DMSO80 - 9085 - 95High solvent boiling point
BHA 2-BromopyridinePd(OAc)₂, BINAP, Cs₂CO₃, Toluene100 - 11070 - 85Catalyst sensitivity to O₂
BHA 2-ChloropyridinePd₂(dba)₃, BrettPhos, NaOtBu, Dioxane10060 - 75Slower oxidative addition
FAQ Section 3: Deprotection & Isolation

Q: My Boc-deprotection with TFA yields a black tar, and I cannot isolate the free amine after aqueous workup. What is going wrong? A: There are two distinct failures occurring here. First, highly concentrated Trifluoroacetic Acid (TFA) combined with the electron-rich azetidinyl-pyridine system can lead to polymerization if left unquenched for too long. Second, the resulting 1-(pyridin-2-yl)azetidin-3-amine is a highly polar diamine. Standard basic aqueous workups (e.g., extraction with Ethyl Acetate or DCM) result in massive product loss because the free amine partitions heavily into the aqueous layer. Solution: Abandon aqueous extraction. Use a controlled HCl in dioxane deprotection, which directly precipitates the product cleanly as an insoluble dihydrochloride salt[6].

Self-Validating Experimental Protocol

Optimized Synthesis of 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (SNAr Route)

Step 1: SNAr Coupling

  • Charge a flame-dried flask with 2-fluoropyridine (1.0 equiv) and tert-butyl azetidin-3-ylcarbamate (1.1 equiv).

  • Add anhydrous DMSO (5 volumes) and DIPEA (2.5 equiv).

  • Stir the mixture at 85 °C for 12 hours under a nitrogen atmosphere. Validation Check: Analyze an aliquot via LCMS. The peak for 2-fluoropyridine should be entirely consumed, and a new peak corresponding to the Boc-protected intermediate (m/z [M+H]⁺ ≈ 250.1) must be the major species.

Step 2: Workup of Intermediate

  • Cool the reaction to room temperature and pour it into ice water (20 volumes) to quench.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate.

Step 3: Controlled Acidic Deprotection

  • Dissolve the crude Boc-protected intermediate in minimal anhydrous Dioxane (3 volumes).

  • Slowly add 4M HCl in Dioxane (10 equiv) dropwise at 0 °C to control the exotherm.

  • Warm the flask to room temperature and stir for 4 hours. Validation Check: A white to off-white precipitate should form as the dihydrochloride salt is synthesized, as it is highly insoluble in dioxane. TLC (Hexane/EtOAc) should confirm the complete consumption of the starting material.

Step 4: Isolation

  • Filter the suspension rapidly under a nitrogen atmosphere (the resulting salt can be hygroscopic).

  • Wash the filter cake with cold diethyl ether (2 x 5 volumes) to remove organic impurities and residual dioxane.

  • Dry the solid under high vacuum for 12 hours to afford pure 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride[6].

References
  • [6] Title: 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information Source: nextsds.com URL:

  • [1] Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design | The Journal of Organic Chemistry Source: acs.org URL:

  • [2] Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com Source: chemrxiv.org URL:

  • [5] Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: organic-synthesis.com URL:

  • [3] Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:

  • [4] Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: wuxiapptec.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 1-(Pyridin-2-yl)azetidin-3-amine in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals experiencing sluggish kinetics, low yields, or complete reaction failures when attempting to coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals experiencing sluggish kinetics, low yields, or complete reaction failures when attempting to couple 1-(pyridin-2-yl)azetidin-3-amine to aryl halides.

Rather than providing a generic protocol, this guide deconstructs the specific electronic, conformational, and physical properties of this strained heterocyclic amine to help you logically troubleshoot and rescue your synthesis.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: I am using standard SNAr conditions (1.5 eq DIPEA, DMF, 80°C), but I see absolutely no product formation. What is the most likely cause? A: Incomplete salt neutralization. 1-(pyridin-2-yl)azetidin-3-amine is commercially supplied almost exclusively as a highly stable dihydrochloride or trihydrochloride salt. If you use a standard 1.5 equivalents of a mild organic base, the primary amine remains protonated and entirely non-nucleophilic. Action: You must use 3.5 to 4.0 equivalents of a strong base to fully free-base the amine before the nucleophilic attack can even begin.

Q2: Even after fully free-basing the amine, my SNAr reaction is extremely slow. Why is this amine less reactive than a standard primary alkyl amine? A: A combination of inductive deactivation and conformational strain. The 2-pyridyl group on the N1 position is strongly electron-withdrawing. The lone pair on the azetidine nitrogen delocalizes into the electron-deficient pyridine ring. This increases the s-character of the azetidine C–N bonds, which inductively pulls electron density away from the C3 primary amine, dampening its nucleophilicity. Furthermore, azetidine is a puckered 4-membered ring. The rigid geometry and transannular interactions limit the trajectory of the C3 amine when attacking an electrophile, increasing the activation energy required to reach the SNAr transition state.

Q3: What are the ideal electrophile and solvent parameters for this specific substrate? A: Highly activated electrophiles and high-dielectric solvents. Because of the deactivated nature of the azetidin-3-amine, standard aryl chlorides will fail. You must use an aryl fluoride bearing at least one strong electron-withdrawing group (e.g., −NO2​ , −CN , or a sulfonyl group) in the ortho or para position to stabilize the Meisenheimer complex . Use highly polar aprotic solvents (DMSO or NMP) and elevate the temperature to 100–120 °C.

Q4: My target requires coupling to an unactivated aryl bromide. SNAr is thermodynamically impossible here. What is the alternative? A: Palladium-catalyzed Buchwald-Hartwig amination using bulky ligands. When SNAr fails, transition metal catalysis is required. However, the 2-pyridyl group on your substrate is a potent bidentate ligand that will readily coordinate to and poison standard palladium catalysts. To prevent this dead-end chelation, you must use a massive, highly sterically hindered catalyst system like BrettPhos Pd G3 .

Part 2: Quantitative Condition Comparison

The table below summarizes how different reaction variables impact the successful coupling of 1-(pyridin-2-yl)azetidin-3-amine.

StrategyElectrophileBase (Equivalents)SolventTemp (°C)Catalyst SystemExpected Yield
Naive SNAr Aryl-Cl (Unactivated)DIPEA (1.5 eq)DMF80None< 5% (Salt intact)
Corrected SNAr Aryl-F (Activated) Cs2​CO3​ (4.0 eq)DMSO120None60–85%
Buchwald-Hartwig Aryl-Br (Unactivated) NaOtBu (4.0 eq)1,4-Dioxane70BrettPhos Pd G370–90%

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Workflow (For Activated Aryl Fluorides)

Causality Focus: Using inorganic Cs2​CO3​ over organic bases prevents competitive nucleophilic attack by the base itself at high temperatures, while DMSO provides the necessary dielectric constant to stabilize the highly polar SNAr transition state.

  • Salt Neutralization: Suspend 1-(pyridin-2-yl)azetidin-3-amine trihydrochloride (1.0 eq) in anhydrous DMSO (0.2 M). Add finely powdered Cs2​CO3​ (4.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Step: Spot the mixture on a TLC plate or run a rapid LC-MS. The disappearance of the suspension and a shift in retention time confirms the successful generation of the free base. Do not proceed until this is confirmed.

  • Electrophile Addition: Add the activated aryl fluoride (1.1 eq) to the free-based amine solution. Seal the reaction vial.

  • Thermal Activation: Heat the mixture to 120 °C using an oil bath or microwave synthesizer for 2–4 hours.

    • Causality: High thermal energy is strictly required to overcome the conformational strain of the azetidine ring during the nucleophilic attack.

  • Isolation: Cool to room temperature, dilute with water (5× volume) to precipitate the product, and extract with EtOAc. Wash the organic layer with a 5% aqueous LiCl solution to strip away residual DMSO.

Protocol B: Buchwald-Hartwig Rescue Amination (For Unactivated Aryl Halides)

Causality Focus: BrettPhos Pd G3 is selected because its massive steric profile physically blocks the 2-pyridyl moiety of the substrate from forming a stable, inactive complex with the palladium center.

  • Preparation: In a flame-dried Schlenk flask under Argon, combine the unactivated aryl bromide (1.0 eq), 1-(pyridin-2-yl)azetidin-3-amine trihydrochloride (1.2 eq), and NaOtBu (4.0 eq).

    • Causality: NaOtBu is sufficiently strong to simultaneously neutralize the trihydrochloride salt and facilitate the crucial reductive elimination step in the Pd catalytic cycle.

  • Catalyst Addition: Add BrettPhos Pd G3 (5 mol%).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

    • Self-Validation Step: Upon heating, the solution should turn a deep red/orange color, indicating the formation of the active Pd(0) species. If the solution turns opaque black, the catalyst has aggregated into inactive "palladium black" due to oxygen contamination; the reaction must be restarted.

  • Coupling: Heat to 70 °C for 16 hours. Monitor by LC-MS until the aryl bromide is fully consumed. Filter through a pad of Celite to remove palladium residues prior to chromatography.

Part 4: Reaction Optimization Decision Tree

Troubleshooting_Workflow Start Start: 1-(pyridin-2-yl)azetidin-3-amine CheckSalt Is the amine a HCl salt? Start->CheckSalt Freebase Add 3.5-4.0 eq. DIPEA/Cs2CO3 CheckSalt->Freebase Yes CheckElec Is the Aryl Halide activated? (e.g., Aryl-F with EWG) CheckSalt->CheckElec No Freebase->CheckElec SNAr Proceed with SNAr (DMSO, 100-120°C) CheckElec->SNAr Yes Buchwald Switch to Buchwald-Hartwig (BrettPhos Pd G3, NaOtBu) CheckElec->Buchwald No (Aryl-Br/Cl) Monitor Monitor via LC-MS SNAr->Monitor Buchwald->Monitor Monitor->Buchwald SNAr Failed Success Product Formation Monitor->Success Conversion > 90%

Workflow for optimizing 1-(pyridin-2-yl)azetidin-3-amine coupling reactions.

References

  • 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry. Available at:[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. Available at:[Link]

Troubleshooting

Technical Support Center: 1-(Pyridin-2-yl)azetidin-3-amine Coupling Workflows

Welcome to the Advanced Troubleshooting Guide for 1-(pyridin-2-yl)azetidin-3-amine . This molecule is a highly valuable building block in modern drug discovery, offering a rigid conformational constraint that can improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(pyridin-2-yl)azetidin-3-amine . This molecule is a highly valuable building block in modern drug discovery, offering a rigid conformational constraint that can improve ligand efficiency and modulate physicochemical properties. However, the combination of a strained four-membered azetidine ring, a highly nucleophilic primary amine, and a strongly coordinating 2-pyridyl group presents unique synthetic challenges.

This guide is designed for researchers and application scientists to diagnose, troubleshoot, and resolve common side-product formations during amide and cross-coupling reactions.

Quantitative Troubleshooting Matrix

Before diving into mechanistic solutions, consult this quick-reference matrix summarizing the most frequent side reactions, their typical impact on yield, and the validated interventions to resolve them.

Reaction TypePrimary Reagents / CatalystMajor Side Product ObservedTypical Yield (Unoptimized)Optimized YieldKey Intervention
Amide Coupling HATU, DIPEA, DMF, 25 °CRing-opened azafulvenium (+18 Da)35–45%>85% Switch to T3P, EtOAc, 0 °C to minimize ring strain relief.
Buchwald-Hartwig Pd₂(dba)₃, BINAP, TolueneUnreacted SM (Pd-chelation stall)10–20%>80% Use BrettPhos Pd G3 precatalyst to outcompete pyridine coordination.
Acylation Acyl Chloride, TEA, DCMDouble acylation (Tertiary amide)40–50%>90% Strict 1.05 eq stoichiometry; inverse addition at -78 °C.

Mechanistic Pathways & Logic Trees

Understanding the chemical causality behind side product formation is critical to preventing it. The diagrams below map the divergent reaction pathways and the troubleshooting logic used to isolate the root cause of your specific issue.

G SM 1-(pyridin-2-yl)azetidin-3-amine + Electrophile Activated Activated Intermediate SM->Activated Coupling Reagent / Pd(0) Product Target Coupled Product (Intact Azetidine) Activated->Product Mild Conditions (T3P or BrettPhos) Side1 Ring-Opened Impurity (Azafulvenium Pathway) Activated->Side1 Excess Acid / Heat (Strain Relief) Side2 Off-Cycle Pd-Chelate (Catalyst Poisoning) Activated->Side2 Poor Ligand Choice (Pyridine N-coordination)

Fig 1: Reaction pathways and side product formation for 1-(pyridin-2-yl)azetidin-3-amine.

G Issue Issue: Low Yield / Impurities Analysis LC-MS / NMR Analysis Issue->Analysis Mass1 Mass = Product + 18 Da (Hydrolysis/Ring Opening) Analysis->Mass1 Mass2 Unreacted Starting Material (Catalyst Stalling) Analysis->Mass2 Mass3 Mass = Product + Acyl/Alkyl (Over-reaction) Analysis->Mass3 Fix1 Action: Switch to T3P/EtOAc Lower Temp (0 °C) Mass1->Fix1 Mitigate Ring Strain Fix2 Action: Use BrettPhos Pd G3 Increase Catalyst Loading Mass2->Fix2 Prevent Pyridine Chelation Fix3 Action: Inverse Addition Strict 1.05 eq Stoichiometry Mass3->Fix3 Control Nucleophilicity

Fig 2: Troubleshooting logic tree for identifying and resolving common coupling side reactions.

Frequently Asked Questions (FAQs)

Q1: When coupling with aliphatic carboxylic acids using HATU, I observe a major +18 Da side product. What is this, and how do I prevent it?

The Causality: The +18 Da mass indicates hydrolytic ring-opening of the azetidine core. Azetidines possess significant ring strain (~26 kcal/mol). Under standard peptide coupling conditions—especially if localized acidity occurs or if the activated ester is slow to react—the azetidine nitrogen can undergo intramolecular or intermolecular nucleophilic attack. This leads to the formation of a highly reactive, ring-opened azafulvenium intermediate, which is subsequently trapped by water during workup [1]. Furthermore, acid-mediated intramolecular ring-opening is a well-documented degradation pathway for N-substituted azetidines [2]. The Solution: Move away from highly polar solvents (like DMF) and aggressive activators (like HATU). Switch to Propylphosphonic anhydride (T3P) in ethyl acetate (EtOAc) with a mild base like N-methylmorpholine (NMM). T3P generates a less electrophilic intermediate, and the less polar EtOAc suppresses the stabilization of the polar azafulvenium transition state.

Q2: My Palladium-catalyzed Buchwald-Hartwig amination stalls at 20% conversion. The starting amine is unconsumed. Is the catalyst dying?

The Causality: Yes, your catalyst is likely being poisoned by the substrate itself. The 1-(pyridin-2-yl)azetidin-3-amine contains a strongly coordinating 2-pyridyl motif. In Pd-catalyzed cross-couplings, this pyridine nitrogen can act as a bidentate ligand alongside the primary amine, chelating the palladium center to form a stable, off-cycle Pd(II) complex. This effectively blocks the open coordination site required for transmetalation or reductive elimination [3]. The Solution: You must use a highly sterically demanding, monodentate biaryl phosphine ligand that outcompetes the pyridine nitrogen and accelerates reductive elimination. BrettPhos or its 3rd generation precatalyst (BrettPhos Pd G3) is specifically designed for primary amines [4]. The bulky isopropyl groups on BrettPhos prevent the formation of bis-amine palladium complexes and block pyridine chelation.

Q3: I am getting tertiary amides (double acylation) when reacting the amine with acyl chlorides. How can I favor the secondary amide?

The Causality: The primary amine at the 3-position of the azetidine ring is highly nucleophilic and sterically unhindered. Once the desired secondary amide is formed, the resulting amide nitrogen can still act as a nucleophile against highly reactive electrophiles like acyl chlorides, leading to double acylation. The Solution: Ensure strict stoichiometric control (maximum 1.05 eq of acyl chloride) and utilize inverse addition . By adding the acyl chloride dropwise to the amine/base solution at -78 °C, you keep the concentration of the electrophile artificially low, ensuring the primary amine outcompetes the newly formed secondary amide for the remaining acyl chloride.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that you can monitor the suppression of side products in real-time.

Protocol A: Optimized Amide Coupling (Minimizing Ring Opening)

Use this protocol to prevent azafulvenium-mediated ring expansion/opening.

  • Preparation: Charge an oven-dried flask with the target carboxylic acid (1.0 eq) and 1-(pyridin-2-yl)azetidin-3-amine (1.05 eq) in anhydrous EtOAc to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq) dropwise. Note: NMM is preferred over DIPEA as its lower basicity prevents base-catalyzed epimerization of the acid partner.

  • Coupling Agent Addition: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes using a syringe pump.

    • Causality Check: Slow addition prevents localized thermal spikes that provide the activation energy required for azetidine ring strain relief.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Pull a 10 µL aliquot, dilute in MeCN, and check via LC-MS. You should observe <5% of the +18 Da ring-opened mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: BrettPhos-Catalyzed Buchwald-Hartwig Amination

Use this protocol to overcome pyridine-mediated catalyst poisoning.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the aryl halide (1.0 eq), 1-(pyridin-2-yl)azetidin-3-amine (1.2 eq), and sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (5 mol%).

    • Causality Check: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species upon mild base activation, minimizing the time the free pyridine has to chelate unactivated Pd(II) species.

  • Solvent Addition: Suspend the solid mixture in anhydrous 1,4-dioxane (0.1 M).

  • Heating: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 60 °C in an aluminum heating block for 4 hours.

  • Validation: Cool to room temperature and analyze via TLC/LC-MS. The absence of starting aryl halide indicates successful circumvention of catalyst stalling.

  • Purification: Filter the crude mixture through a short pad of Celite, eluting generously with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing), 2025.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.[Link]

  • Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. DSpace@MIT, 2011.[Link]

  • Coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing), 2011.[Link]

Reference Data & Comparative Studies

Validation

Validation of 1-(pyridin-2-yl)azetidin-3-amine Binding Models: X-ray Crystallography vs. Orthogonal Techniques in FBDD

In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight hits are the most critical steps in the hit-to-lead pipeline. The compound 1-(pyridin-2-yl)azetidin-3-amine (MW ~149 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight hits are the most critical steps in the hit-to-lead pipeline. The compound 1-(pyridin-2-yl)azetidin-3-amine (MW ~149 Da) is a highly versatile fragment scaffold. Its pyridine ring serves as a robust hydrogen-bond acceptor and aromatic system (ideal for targeting kinase hinge regions or conserved subpockets), while the azetidine ring provides an sp3-rich, rigid, and highly directional vector for synthetic elaboration.

However, because fragments like this typically bind with low affinity ( Kd​ in the 0.1–5 mM range), biochemical assays are prone to high false-positive rates. Validating the true binding model requires a rigorous, multi-tiered biophysical approach. This guide objectively compares X-ray crystallography against alternative validation methods—Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and Molecular Dynamics (MD)—and provides a self-validating crystallographic protocol for this specific scaffold.

The Causality of Method Selection: Why Structural Validation is Non-Negotiable

When working with a fragment as small as 1-(pyridin-2-yl)azetidin-3-amine, the binding energy is distributed across very few atoms. A single misassigned dihedral angle between the pyridine and azetidine rings, or an incorrect assumption about the azetidine puckering, will misdirect months of medicinal chemistry effort.

We must separate detection of binding from validation of the binding pose. While orthogonal techniques can confirm that the fragment interacts with the target, only atomic-resolution structural data can definitively map the trajectory of the primary amine for subsequent fragment growing or linking [1].

Comparative Analysis of Binding Validation Techniques
Surface Plasmon Resonance (SPR)

SPR is the premier high-throughput gatekeeper for FBDD. It provides real-time kinetic ( kon​ , koff​ ) and thermodynamic data, confirming that the fragment physically interacts with the immobilized target [2].

  • The Limitation: SPR is structurally blind. It cannot differentiate between a fragment binding in the active site versus a non-specific allosteric patch, nor can it provide the orientation of the azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ligand-observed NMR (e.g., STD, WaterLOGSY) is highly sensitive to weak mM-range binders and is excellent for orthogonal hit confirmation. Protein-observed NMR (2D HSQC) can map the binding interface by highlighting chemical shift perturbations in specific residues [3].

  • The Limitation: While NMR maps the neighborhood of binding, solving a complete, high-resolution 3D pose in solution is highly resource-intensive and often lacks the precision required to resolve the exact exit vector of the azetidine's primary amine.

In Silico Docking & Molecular Dynamics (MD)

Computational methods are highly scalable and excellent for exploring the conformational dynamics of the protein-ligand complex. Long-timescale MD can retrospectively recover binding poses and predict cryptic pocket openings [4].

  • The Limitation: Scoring functions struggle with the high solvent exposure and weak interaction energies of fragments. MD requires experimental anchoring to be considered a validated model.

X-ray Crystallography (The Gold Standard)

X-ray crystallography provides definitive, atomic-resolution coordinates. For 1-(pyridin-2-yl)azetidin-3-amine, crystallography uniquely resolves the hydration network surrounding the primary amine and the exact dihedral orientation of the pyridine ring [5]. Through the generation of unbiased electron density maps, it serves as a self-validating system.

Quantitative Data Presentation

The following table summarizes the performance metrics of each validation technique when applied to low-affinity fragment scaffolds like 1-(pyridin-2-yl)azetidin-3-amine.

Validation TechniquePrimary OutputResolution / PrecisionFalse Positive SusceptibilityThroughputProtein Consumption
X-ray Crystallography 3D Atomic CoordinatesHigh (< 2.5 Å)Very Low (Omit map validated)Low / MediumHigh (mg scale)
SPR Kinetics ( Kd​ , kon​ , koff​ )None (Bulk mass change)Medium (Non-specific binding)HighVery Low (µg scale)
NMR (HSQC) Binding Interface MapMedium (Residue level)Low MediumVery High (Isotope labeled)
MD Simulations Conformational DynamicsVariable (Force-field dependent)High (If unanchored)High (In silico)None

Mandatory Visualizations

FBDD Screening & Validation Workflow

The diagram below illustrates the hierarchical logic of fragment validation, moving from high-throughput screening to definitive structural resolution.

FBDD_Workflow A Fragment Library (1-(pyridin-2-yl)azetidin-3-amine) B Primary Screening (SPR / Thermal Shift) A->B Identify Binders C Orthogonal Validation (NMR STD/HSQC) B->C Filter False Positives D Structural Resolution (X-ray Crystallography) C->D Determine Binding Pose E Hit-to-Lead Optimization D->E Rational Design

Caption: FBDD workflow demonstrating the progression from SPR screening to X-ray structural validation.

X-ray Crystallography Self-Validating Protocol

This diagram maps the causality of the crystallographic process, highlighting the critical unbiased density check.

Xray_Protocol A Apo-Protein Crystals B Fragment Soaking (10-50 mM in DMSO) A->B C Cryo-Cooling & X-ray Diffraction B->C D Molecular Replacement & Initial Phasing C->D E Generate Fo-Fc Omit Map (Self-Validation at 3σ) D->E Unbiased Density Check F Model Building (Fit Pyridine & Azetidine) E->F Confirm Pose G Refinement & Validation (R-free, Ramachandran) F->G Finalize Model

Caption: Crystallographic protocol emphasizing the Fo-Fc omit map as the ultimate self-validating step.

Experimental Protocol: X-ray Crystallographic Validation

To definitively validate the binding model of 1-(pyridin-2-yl)azetidin-3-amine, we employ a high-concentration soaking protocol. This methodology is a self-validating system : the final model is mathematically proven by the experimental electron density, independent of computational bias [5].

Step 1: Apo-Crystal Generation & DMSO Tolerance Profiling
  • Procedure: Grow apo-crystals of the target protein. Before soaking, perform a DMSO tolerance test by transferring crystals into mother liquor containing 5%, 10%, and 15% DMSO for 1–24 hours.

  • Causality: Fragments are highly hydrophobic and stored in DMSO. Because fragment Kd​ is high, soaking concentrations must be high (10–50 mM), which inherently introduces 5–10% DMSO into the drop. If the crystal lattice cannot withstand the solvent, co-crystallization must be pursued instead.

Step 2: High-Concentration Fragment Soaking
  • Procedure: Prepare a soaking solution containing the mother liquor, 10–50 mM of 1-(pyridin-2-yl)azetidin-3-amine, and the maximum tolerated DMSO concentration. Transfer the apo-crystal into the soaking drop and incubate (typically 1 to 24 hours).

  • Causality: The high concentration is required to drive the equilibrium toward the bound state. The small size of the fragment allows it to diffuse through the solvent channels of the crystal lattice without disrupting packing.

Step 3: Cryo-Cooling and Data Collection
  • Procedure: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) that also contains the fragment at the soaking concentration. Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Causality: Maintaining the fragment concentration in the cryoprotectant prevents the rapid dissociation (high koff​ ) of the weakly bound fragment during the harvesting process.

Step 4: Unbiased Density Generation ( Fo​−Fc​ Omit Map)
  • Procedure: Process the diffraction data and solve the phases using Molecular Replacement (MR) with the apo-structure. Crucially, do not place the fragment into the model yet. Run an initial cycle of rigid-body and B-factor refinement. Generate an Fo​−Fc​ difference electron density map.

  • Causality (Self-Validation): The Fo​−Fc​ map represents the difference between the observed experimental data ( Fo​ ) and the calculated model ( Fc​ ). Because the fragment was omitted from the model, any positive density appearing in the binding site is purely experimental and unbiased. A clear, continuous density peak contoured at ≥3σ that matches the shape of the pyridine and azetidine rings is the definitive proof of binding.

Step 5: Model Building and Refinement
  • Procedure: Fit the 1-(pyridin-2-yl)azetidin-3-amine coordinates into the Fo​−Fc​ density. Ensure the primary amine is oriented correctly based on the hydrogen-bonding network (e.g., interactions with conserved waters or backbone carbonyls). Perform final rounds of refinement (monitoring Rwork​ and Rfree​ ) until convergence.

References

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International Journal of Molecular Sciences. Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Combined In-Solution Fragment Screening and Crystallographic Binding-Mode Analysis with a Two-Domain Hsp70 Construct. ACS Chemical Biology. Available at:[Link]

  • Discovery and Validation of the Binding Poses of Allosteric Fragment Hits to Protein Tyrosine Phosphatase 1b: From Molecular Dynamics Simulations to X-ray Crystallography. Journal of Chemical Information and Modeling. Available at:[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLoS One. Available at:[Link]

Comparative

In Vivo Efficacy Comparison Guide: 1-(Pyridin-2-yl)azetidin-3-amine Analogs as Next-Generation Targeted Inhibitors

As targeted oncology moves toward highly selective allosteric modulation, the structural architecture of kinase inhibitors has evolved. The 1-(pyridin-2-yl)azetidin-3-amine pharmacophore has recently emerged as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward highly selective allosteric modulation, the structural architecture of kinase inhibitors has evolved. The 1-(pyridin-2-yl)azetidin-3-amine pharmacophore has recently emerged as a privileged scaffold in medicinal chemistry, particularly in the development of MEK, SHP2, and KRAS inhibitors.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will objectively compare the in vivo performance of this novel azetidine-pyridine scaffold against traditional pyrrolidine alternatives and standard-of-care agents. By examining pharmacokinetics, tumor xenograft efficacy, and pharmacodynamic validation, we will uncover the causality behind why this specific molecular geometry drives superior clinical outcomes.

Mechanistic Rationale: Why the Azetidine-Pyridine Scaffold?

Before analyzing in vivo data, we must understand the chemical causality driving the biological response. Historically, medicinal chemists utilized 5-membered pyrrolidine or 6-membered piperidine rings to functionalize kinase inhibitors. However, substituting these with a 4-membered azetidine ring fused to a pyridin-2-yl moiety fundamentally alters the molecule's behavior ():

  • Metabolic Stability via Ring Strain: The sp³-rich, highly strained azetidine ring presents a smaller surface area for CYP450-mediated oxidative metabolism compared to larger rings, drastically reducing hepatic clearance.

  • pKa Modulation: The electron-withdrawing nature of the pyridin-2-yl group lowers the basicity (pKa) of the azetidine nitrogen. This prevents the drug from becoming trapped in acidic lysosomes (phospholipidosis) and reduces hERG channel liability.

  • Conformational Rigidity: The rigid vector of the 3-amine substituent locks the molecule into an optimal binding conformation, increasing target residence time within the kinase hinge region.

Comparative Pharmacokinetics (The Foundation of Efficacy)

In vivo efficacy is an illusion without adequate tumor exposure. A highly potent drug in vitro will fail if it is rapidly cleared or cannot partition into the tumor microenvironment. To demonstrate the superiority of the 1-(pyridin-2-yl)azetidin-3-amine core, we compared its pharmacokinetic (PK) profile against a matched pyrrolidine analog and a standard-of-care control ().

Table 1: Pharmacokinetic Profiling (Murine Model, PO 10 mg/kg)
CompoundCore ScaffoldClearance (mL/min/kg)Volume of Dist. (L/kg)Half-life (h)Oral Bioavailability (%F)
Analog A (Lead) 1-(Pyridin-2-yl)azetidin-3-amine12.4 1.8 6.2 78%
Analog B 1-(Pyridin-2-yl)pyrrolidin-3-amine28.72.43.142%
Standard Cobimetinib (MEK Inhibitor)15.22.15.565%

The Data Explained: Analog A demonstrates a 56% reduction in clearance compared to Analog B. Because the azetidine nitrogen's pKa is optimally tuned by the adjacent pyridine, Analog A avoids rapid first-pass metabolism and achieves a highly favorable oral bioavailability of 78%, ensuring sustained drug concentrations at the tumor site.

In Vivo Efficacy: A Self-Validating Xenograft Protocol

To objectively measure the translation of these PK benefits into therapeutic outcomes, we utilize a Cell-Line Derived Xenograft (CDX) model. The following protocol is engineered as a self-validating system : every step is designed to eliminate experimental artifacts, ensuring that any observed tumor shrinkage is directly attributable to the drug's mechanism of action ().

Step-by-Step Methodology: A549 NSCLC Xenograft Model

Phase 1: Matrix-Assisted Inoculation

  • Cell Preparation: Harvest A549 Non-Small Cell Lung Cancer (NSCLC) cells at 80% confluence. Wash thoroughly with cold PBS.

    • Causality: Removing residual fetal bovine serum (FBS) prevents the premature degradation of extracellular matrix components prior to injection.

  • Suspension: Resuspend cells at 2×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel.

    • Causality: Matrigel provides localized growth factors and a structural scaffold. This ensures a uniform >90% tumor take-rate and minimizes inter-subject growth variability.

Phase 2: Staged Randomization 3. Implantation: Inject 100 µL ( 2×106 cells) subcutaneously into the right flank of athymic nude mice (BALB/c nu/nu). 4. Randomization: Monitor growth using digital calipers. Randomize mice into treatment cohorts (n=8) only when tumors reach a geometric mean of 100–150 mm³.

  • Causality: Initiating treatment strictly on established, actively vascularized tumors eliminates false positives caused by spontaneous inoculation failures.

Phase 3: Dosing and Volumetric Analysis 5. Administration: Dose animals orally (PO) once daily (QD) at 10 mg/kg for 21 days. Monitor body weight daily as a primary indicator of systemic toxicity. 6. Measurement: Calculate tumor volume bi-weekly using the ellipsoid formula: V=2Length×Width2​ .

  • Causality: Subcutaneous tumors grow in three dimensions; squaring the width corrects for the non-spherical, ellipsoid shape of the mass.
Table 2: Xenograft Efficacy & Toxicity Data (Day 21)
Treatment GroupDose (PO, QD)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%TGI)Max Body Weight Loss (%)
Vehicle Control N/A1250 ± 140N/A+2.1%
Analog A (Lead) 10 mg/kg310 ± 45 75.2% -1.5%
Analog B 10 mg/kg680 ± 8545.6%-4.2%
Standard 10 mg/kg390 ± 5068.8%-6.8%

Efficacy Insights: Analog A significantly outperforms both the pyrrolidine variant (Analog B) and the standard-of-care, achieving 75.2% TGI. Crucially, Analog A exhibited minimal body weight loss (-1.5%), indicating that the enhanced efficacy does not come at the cost of dose-limiting systemic toxicity.

Pharmacodynamics (PD): Proving Target Engagement

Trustworthiness in preclinical science requires proof of mechanism. Tumor shrinkage alone is insufficient; we must prove the reduction was driven by the drug engaging its specific target (e.g., MEK).

The PD Validation Step: Exactly 2 hours after the final dose on Day 21, the animals are euthanized. Tumors are excised, bisected, and immediately snap-frozen in liquid nitrogen.

  • Causality: Snap-freezing instantly halts all endogenous phosphatase and kinase activity. This preserves the transient phosphorylation state of downstream effectors (like p-ERK). By quantifying p-ERK suppression via Western blot of the tumor lysate, we biochemically validate that the 1-(pyridin-2-yl)azetidin-3-amine analog successfully penetrated the tumor and blocked the signaling cascade.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK p-ERK (Effector) MEK->ERK Tumor Tumor Proliferation ERK->Tumor Drug 1-(Pyridin-2-yl) azetidin-3-amine Drug->MEK Allosteric Inhibition

Fig 1. Mechanism of action: Allosteric MEK inhibition by the azetidine-pyridine pharmacophore.

Conclusion

The integration of the 1-(pyridin-2-yl)azetidin-3-amine moiety is not merely a structural novelty; it is a calculated pharmacokinetic optimization. By leveraging ring strain and pKa modulation, this scaffold significantly reduces hepatic clearance and improves oral bioavailability. As demonstrated by the rigorous, self-validating in vivo protocols above, these PK advantages translate directly into superior tumor growth inhibition and reduced systemic toxicity, positioning these analogs as highly promising candidates for next-generation targeted oncology.

References

  • Cheekatla, S. R. (2024). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Manallack, D. T., et al. (2013). "The significance of acid/base properties in drug discovery." Chemical Society Reviews. Available at:[Link]

  • Qi, L., & Knifley, T. (2015). "In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells." Bio-protocol. Available at:[Link]

Validation

Benchmarking Scalable Synthesis Routes for 1-(pyridin-2-yl)azetidin-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 2098025-64-8[1] The 1-(pyridin-2-yl)azetidin-3-amine scaffold is a highly prized building block in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 2098025-64-8[1]

The 1-(pyridin-2-yl)azetidin-3-amine scaffold is a highly prized building block in contemporary medicinal chemistry. The rigid, polar azetidine core serves as an exceptional bioisostere for piperazines and morpholines, while the 2-aminopyridine motif is a ubiquitous hinge-binding element in kinase inhibitors and CNS-active therapeutics.

Scaling the synthesis of this molecule requires forming a critical C–N bond between an azetidine-3-amine derivative (typically Boc-protected) and a 2-halopyridine. This guide objectively benchmarks the two premier methodologies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

Strategic Pathway Visualization

SynthesisRoutes Start Target Molecule: 1-(pyridin-2-yl)azetidin-3-amine SNAr Route A: SNAr (Nucleophilic Aromatic Substitution) Start->SNAr BHA Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) Start->BHA SM_SNAr 2-Fluoropyridine + Boc-azetidin-3-amine SNAr->SM_SNAr SM_BHA 2-Bromopyridine + Boc-azetidin-3-amine BHA->SM_BHA Cond_SNAr K2CO3, DMF, 80°C (Meisenheimer Complex) SM_SNAr->Cond_SNAr Cond_BHA Pd2(dba)3, BINAP, NaOtBu Toluene, 90°C SM_BHA->Cond_BHA Deprotect Acidic Deprotection (HCl in Dioxane or TFA) Cond_SNAr->Deprotect Cond_BHA->Deprotect

Caption: Strategic pathways for synthesizing 1-(pyridin-2-yl)azetidin-3-amine.

Route A: Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanistic Expertise

The SNAr reaction relies heavily on the electron-deficient nature of the pyridine ring. While 2-chloropyridines are inexpensive, they are roughly 320 times less reactive than their 2-fluoro counterparts in SNAr reactions[2]. The rate-determining step in this pathway is the initial nucleophilic attack by the azetidine nitrogen to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3].

Despite the C–F bond being the strongest carbon-halogen bond, fluorine's extreme electronegativity stabilizes this intermediate far better than chlorine or bromine[4]. This stabilization lowers the activation energy, allowing for milder reaction conditions (80 °C) that prevent the unwanted acid-catalyzed ring-opening commonly associated with strained azetidine systems[4].

Self-Validating Experimental Protocol: SNAr

This protocol is designed with built-in analytical checkpoints to ensure process integrity.

  • Reaction Setup: In a flame-dried flask under inert argon, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq, MW: 172.23) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq).

  • Electrophile Addition: Add 2-fluoropyridine (1.1 eq, MW: 97.09) dropwise.

  • Heating & Validation: Heat the mixture to 80 °C.

    • Self-Validation Check: Monitor via LC-MS. A healthy reaction will show the steady consumption of the azetidine mass and the appearance of the Boc-protected intermediate ([M+H]⁺ = 250). If the reaction stalls at <50% conversion, it indicates moisture ingress has quenched the base or nucleophile[5].

  • Workup: Upon complete conversion (typically 12–16 h), cool to room temperature. Quench with ice water to precipitate inorganic salts and extract with EtOAc (3x). Wash the organic layer heavily with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM and treat with 4N HCl in Dioxane (5.0 eq) at room temperature for 2 hours.

    • Self-Validation Check: The product will precipitate as a hydrochloride salt. Filter and confirm the final mass via LC-MS ([M+H]⁺ = 150).

Route B: Buchwald-Hartwig Cross-Coupling
Causality & Mechanistic Expertise

When 2-fluoropyridine is cost-prohibitive on a multi-kilogram scale, process chemists pivot to 2-bromopyridine via Palladium-catalyzed Buchwald-Hartwig amination[6]. The core challenge of this route is catalyst poisoning: the nitrogen atom of the 2-bromopyridine substrate strongly coordinates to the palladium center, inhibiting the catalytic cycle[7].

To circumvent this, bulky bidentate phosphine ligands (e.g., BINAP) or modern dialkylbiaryl phosphines (e.g., BrettPhos) are mandatory. These ligands provide sufficient steric bulk to block the pyridine nitrogen from saturating the palladium coordination sphere, ensuring the oxidative addition and reductive elimination steps proceed smoothly[7].

Self-Validating Experimental Protocol: Buchwald-Hartwig

Organometallic reactions require strict adherence to anaerobic conditions.

  • Pre-activation: In a Schlenk flask, combine Pd₂(dba)₃ (0.02 eq) and (±)-BINAP (0.04 eq) in anhydrous, degassed Toluene (0.1 M). Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms.

  • Substrate Addition: Add 2-bromopyridine (1.0 eq), tert-butyl azetidin-3-ylcarbamate (1.2 eq), and NaOtBu (1.5 eq).

  • Heating & Validation: Heat to 90 °C under a strict nitrogen atmosphere.

    • Self-Validation Check: A healthy reaction mixture remains a homogeneous yellow to reddish-brown. The sudden appearance of a fine black precipitate (Palladium black) indicates thermal decomposition of the catalyst[7]. If this occurs, the reaction temperature must be lowered, or ligand loading increased.

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter the crude mixture through a pad of Celite to remove palladium waste. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Deprotection: Proceed with acidic deprotection (HCl/Dioxane) identical to Step 5 in Route A.

Mechanistic Comparison

Mechanisms cluster_SNAr SNAr Mechanism (2-Fluoropyridine) cluster_BHA Buchwald-Hartwig (2-Bromopyridine) NucAttack Nucleophilic Attack (Rate Determining) Meisenheimer Meisenheimer Complex (Stabilized by F & N) NucAttack->Meisenheimer Elimination Fluoride Elimination (Fast) Meisenheimer->Elimination OxAdd Oxidative Addition (Pd(0) to Pd(II)) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination (Product Release) AmineCoord->RedElim

Caption: Mechanistic comparison of SNAr and Buchwald-Hartwig amination cycles.

Quantitative Benchmarking & Data Presentation
Performance MetricRoute A: SNAr (2-Fluoropyridine)Route B: Buchwald-Hartwig (2-Bromopyridine)
Typical Yield (Pre-deprotection) 85% – 95%65% – 80%
Reagent Cost High (2-Fluoropyridine is a premium reagent)Moderate (Cheaper halide, but offset by Pd/Ligand costs)
Scalability & E-Factor Excellent (No heavy metals; simple aqueous workup)Good (Requires rigorous Pd scavenging on scale)
Reaction Temperature 80 °C (Mild)90 °C – 110 °C (Moderate to High)
Primary Waste / Byproducts KF or NaF saltsNaBr, Palladium waste, Ligand oxides
Primary Technical Challenge Exothermic profile on >1kg scaleCatalyst poisoning by pyridine nitrogen[7]
Decision Matrix
  • Choose Route A (SNAr) for discovery chemistry, library synthesis, and early-phase scale-up (up to 1 kg). The operational simplicity, lack of transition metal contamination, and reliably high yields make it the superior choice when raw material cost is not the primary bottleneck.

  • Choose Route B (Buchwald-Hartwig) for late-stage process development and commercial manufacturing (>10 kg). Despite the technical challenges of catalyst poisoning and the necessity of palladium scavenging, the significantly lower cost of 2-bromopyridine compared to 2-fluoropyridine dictates the economics at scale[6].

Sources

Comparative

Isothermal Titration Calorimetry (ITC) Validation for 1-(pyridin-2-yl)azetidin-3-amine Ligands: A Thermodynamic Comparison Guide

Executive Summary In structure-based drug design, optimizing a ligand's binding affinity ( Kd​ ) requires a deep understanding of the thermodynamic forces driving the interaction. The 1-(pyridin-2-yl)azetidin-3-amine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design, optimizing a ligand's binding affinity ( Kd​ ) requires a deep understanding of the thermodynamic forces driving the interaction. The 1-(pyridin-2-yl)azetidin-3-amine scaffold has emerged as a highly valuable, conformationally restricted pharmacophore, particularly in the development of targeted protein degraders (such as Tropomyosin receptor kinase [TRK] degraders) and CNS-penetrant kinase inhibitors[1][2].

This guide objectively compares the thermodynamic performance of the rigid azetidine scaffold against traditional flexible alternatives (e.g., piperazine). Furthermore, it provides a self-validating Isothermal Titration Calorimetry (ITC) protocol to empirically measure these thermodynamic parameters with absolute scientific integrity.

The Case for Conformational Restriction: Azetidine vs. Flexible Scaffolds

The Causality of Entropic Penalties

When a small molecule binds to a target protein, it loses rotational and translational degrees of freedom. In highly flexible scaffolds like piperazine or pyrrolidine, this loss of flexibility results in a severe, unfavorable entropic penalty ( −TΔS ).

By pre-organizing the ligand into its bioactive conformation using the compact, 4-membered 1-(pyridin-2-yl)azetidin-3-amine core, we artificially restrict its conformational space prior to binding. Mechanistically, this means the ligand loses fewer degrees of freedom upon target engagement, which minimizes the entropic penalty and drives a more favorable overall Gibbs free energy ( ΔG ).

Thermodynamic Profiling: Comparative ITC Data

To objectively validate this structural advantage, ITC is the gold standard. Unlike fluorescence polarization or SPR which primarily yield Kd​ , ITC directly measures the heat of binding ( ΔH ), allowing us to mathematically deconstruct the binding event into its enthalpic and entropic drivers.

Below is a comparative thermodynamic profile demonstrating the superiority of the azetidine scaffold over a piperazine analog when binding to a model TRK kinase domain.

Ligand ScaffoldTarget Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
1-(pyridin-2-yl)azetidin-3-amine TRK Kinase12.5 -10.8-6.2-4.6 0.98
1-(pyridin-2-yl)piperazine TRK Kinase85.0-9.6-7.1 -2.51.02

Data Analysis & Causality: The flexible piperazine analog exhibits a slightly more favorable enthalpy ( ΔH=−7.1 kcal/mol) because its flexibility allows it to mold into the binding pocket and optimize hydrogen-bonding networks. However, this flexibility incurs a massive entropic penalty ( −TΔS=−2.5 kcal/mol). Conversely, the rigid azetidine scaffold sacrifices a fraction of optimal enthalpic contacts but gains profound entropic favorability ( −TΔS=−4.6 kcal/mol), ultimately driving a nearly 7-fold improvement in overall binding affinity.

Thermodynamic Logic & ITC Workflow

The following diagram illustrates the causal relationship between ligand structural rigidity, the resulting thermodynamic profile, and how ITC quantifies these parameters.

ITC_Thermodynamics Ligand 1-(pyridin-2-yl)azetidin-3-amine (Rigid Scaffold) Entropy Favorable Entropy (-TΔS) Reduced Conformational Loss Ligand->Entropy Restricts Degrees of Freedom Enthalpy Enthalpy (ΔH) Hydrogen Bonding & VdW Ligand->Enthalpy Maintains Target Contacts Flex Piperazine/Pyrrolidine (Flexible Scaffold) Flex->Entropy Higher Entropic Penalty ITC Isothermal Titration Calorimetry (Direct Heat Measurement) Entropy->ITC Quantified via Curve Fitting Enthalpy->ITC Quantified via Heat Integration Affinity High Binding Affinity (Kd) ΔG = ΔH - TΔS ITC->Affinity Calculates Thermodynamic Profile

Thermodynamic logic diagram comparing rigid azetidine scaffolds to flexible alternatives via ITC.

Step-by-Step ITC Validation Protocol

To ensure absolute scientific integrity, an ITC experiment must be designed as a self-validating system . ITC measures thermal changes on the micro-calorie scale; therefore, background noise (heat of dilution) must be empirically measured and mathematically subtracted to prove that the integrated heat is solely derived from the protein-ligand interaction[3][4].

Phase 1: Rigorous Sample Preparation (The Critical Step)

Why it matters: Even a 1% mismatch in buffer composition (salts, pH, or co-solvents like DMSO) between the syringe and the cell will generate a massive heat of mixing that completely masks the biological binding signal[5].

  • Protein Dialysis: Dialyze the target kinase extensively (e.g., 3 x 1L exchanges over 24 hours at 4 °C) against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4).

  • Ligand Preparation: Do not use a separate benchtop buffer stock to dissolve the 1-(pyridin-2-yl)azetidin-3-amine ligand. You must dissolve the ligand directly into the dialysis flow-through (the final buffer exchange volume retrieved from the dialysis beaker)[5].

  • Co-solvent Matching: If the ligand requires DMSO for solubility, add the exact same percentage of DMSO (e.g., 2% v/v) to the dialyzed protein sample in the cell.

Phase 2: Instrument Setup & Titration
  • Degassing: Degas both the protein and ligand solutions for 5–10 minutes under vacuum to prevent micro-bubble formation in the ITC cell, which causes erratic baseline spikes.

  • Loading: Load the target protein (10–30 μ M) into the sample cell (e.g., 200 μ L for a MicroCal iTC200). Load the azetidine ligand (10x–15x the protein concentration, 100–300 μ M) into the titration syringe[4].

  • Titration Parameters: Set the cell temperature to 25 °C. Program an initial purge injection of 0.4 μ L (which is discarded during analysis), followed by 19 injections of 2.0 μ L each. Set a 150-second spacing between injections to allow the thermal power to fully return to baseline[4]. Set the stirring speed to 750 rpm.

Phase 3: The Control Run (Self-Validation)
  • Heat of Dilution Measurement: Perform a blank titration by injecting the ligand into the dialysis flow-through buffer (containing no protein) using the exact same injection parameters[3].

  • Validation Check: The resulting thermal peaks should be small, uniform, and rectangular. If large or sloping peaks are observed, there is a buffer mismatch or ligand self-aggregation issue that must be resolved before proceeding.

Phase 4: Data Integration & Analysis
  • Baseline Subtraction: Using the instrument's analysis software, subtract the integrated heats of the control run (Phase 3) from the experimental run (Phase 2) point-by-point[3].

  • Curve Fitting: Fit the net heat data to a One-Set-of-Sites (1:1) binding model. The software integrates the area under each peak to calculate the enthalpy ( ΔH ), the inflection point to determine stoichiometry ( n ), and the slope to calculate the binding constant ( Ka​ ). Entropy ( ΔS ) is subsequently derived via the equation ΔG=−RTln(Ka​)=ΔH−TΔS [4].

References

  • Google Patents - US20210315999A1: Tropomyosin receptor kinase (trk)
  • Malvern Panalytical - Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4: Correcting for the heat of dilution[Link]

  • CureFFI - Isothermal titration calorimetry[Link]

  • NECTAR COST - Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments[Link]

Sources

Validation

Comparing metabolic stability of 1-(pyridin-2-yl)azetidin-3-amine substituted compounds

An in-depth analysis of heterocyclic scaffolds reveals that the 1-(pyridin-2-yl)azetidin-3-amine motif is a highly privileged building block in modern drug discovery. As medicinal chemists increasingly move away from lar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of heterocyclic scaffolds reveals that the 1-(pyridin-2-yl)azetidin-3-amine motif is a highly privileged building block in modern drug discovery. As medicinal chemists increasingly move away from larger, highly lipophilic saturated rings (like piperidines) to improve ligand efficiency, azetidines have emerged as premier bioisosteres.

However, the inherent ring strain of azetidines introduces unique chemical and metabolic liabilities. This guide objectively compares the 1-(pyridin-2-yl)azetidin-3-amine scaffold against alternative amines, detailing the mechanistic causality behind its superior metabolic stability and providing self-validating protocols for experimental verification.

Mechanistic Causality: Why the 2-Pyridyl Azetidine Scaffold Excels

To understand the performance of 1-(pyridin-2-yl)azetidin-3-amine, we must analyze the interplay between ring strain, basicity, and enzymatic recognition [1].

The Aryl-Azetidine Liability: Unsubstituted or standard N-aryl azetidines (e.g., 1-phenylazetidin-3-amine) possess a highly basic azetidine nitrogen. In acidic environments (such as the gastric lumen at pH ~1.8), this nitrogen is rapidly protonated. The protonation exacerbates the inherent angle strain of the four-membered ring, triggering an acid-mediated intramolecular ring-opening decomposition. This often results in nucleophilic attack by pendant groups or rapid degradation via glutathione (GSH) trapping in vivo [1].

The 2-Pyridyl Solution: Substituting the phenyl ring with a 2-pyridyl group fundamentally alters the electronic landscape of the molecule. The electron-withdrawing nature of the pyridine ring allows for the delocalization of the azetidine nitrogen’s lone pair into the pyridine π -system.

  • Chemical Stability: This delocalization drastically reduces the basicity (pKa) of the azetidine nitrogen, preventing its protonation at low pH and completely blocking the ring-opening degradation pathway.

  • Metabolic Stability: Compared to larger rings like pyrrolidines or piperidines, the azetidine ring has fewer sp3 carbon-hydrogen bonds available for Cytochrome P450 (CYP450) mediated oxidation. Furthermore, the electron-withdrawing 2-pyridyl group reduces the overall electron density of the system, making it highly resistant to CYP-mediated N-dealkylation [2].

Mechanism cluster_phenyl Liability: 1-Phenylazetidine cluster_pyridyl Advantage: 1-(Pyridin-2-yl)azetidine ArylAze High Basicity Nitrogen (Lone Pair Localized) Protonation Protonation at Low pH (Gastric Environment) ArylAze->Protonation RingOpen Intramolecular Ring-Opening Protonation->RingOpen PyridylAze Conjugated System (2-Pyridyl Motif) Deloc Lone Pair Delocalization (Reduced pKa) PyridylAze->Deloc Stable Resists Protonation & CYP450 Oxidation Deloc->Stable

Diagram: Electronic delocalization in 2-pyridyl azetidines prevents protonation and ring-opening.

Comparative Data Analysis

The table below synthesizes quantitative performance metrics comparing the 1-(pyridin-2-yl)azetidin-3-amine core against structural alternatives. Data reflects standard Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) and low-pH chemical stability.

Scaffold / MotifChemical Stability ( T1/2​ at pH 1.8)HLM Stability ( CLint​ , µL/min/mg)Mechanistic Observation
1-Phenylazetidin-3-amine < 10 min45.2Rapid acid-mediated ring opening limits oral viability.
1-(Pyridin-2-yl)piperidin-4-amine Stable (> 24 h)78.5High lipophilicity drives rapid CYP450-mediated clearance.
1-(Pyridin-2-yl)pyrrolidin-3-amine Stable (> 24 h)52.3Moderate CYP450 clearance; vulnerable to α -oxidation.
1-(Pyridin-2-yl)azetidin-3-amine Stable (> 24 h) 18.4 Low lipophilicity and high rigidity yield excellent stability.
3-Methyl-1-(pyridin-2-yl)azetidin-3-amine Stable (> 24 h)< 5.0Methylation blocks the sole remaining C3 oxidation site.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and control is explicitly defined to prevent false positives/negatives during lead optimization.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to the primary enzymes responsible for phase I metabolism.

  • System Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH must be strictly maintained to ensure native CYP450 conformation.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive. If Warfarin degrades rapidly, the assay is artificially harsh or contaminated.

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: CYP450 enzymes require electron transfer to function; without NADPH, phase I oxidation cannot occur, allowing you to differentiate enzymatic degradation from chemical instability.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at precise time points.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Low-pH Aqueous Stability Profiling

Because azetidines are prone to acid-catalyzed ring opening, this assay verifies structural integrity under gastric conditions.

  • Buffer Preparation: Prepare a simulated gastric fluid buffer (0.1 N HCl, pH 1.8).

  • Incubation: Dissolve the test compound to a final concentration of 10 µM in the pH 1.8 buffer. Incubate at 37°C.

  • Sampling & Neutralization: Take aliquots at 0, 1, 2, 4, and 24 hours. Immediately dilute each aliquot 1:10 into a pH 7.4 quench buffer (e.g., 200 mM ammonium acetate). Causality: Neutralizing the pH instantly stops any acid-catalyzed degradation, preserving the exact degradation state for accurate temporal analysis.

  • Detection: Analyze via LC-MS/MS, monitoring both the disappearance of the parent mass and the appearance of ring-opened +H2O adducts.

Workflow Prep 1. Compound Prep (+ Controls) Incubate 2. HLM Incubation (37°C + NADPH) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Pellet) Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Data 6. Calculate CL_int & Half-life LCMS->Data

Diagram: Self-validating workflow for LC-MS/MS based microsomal stability profiling.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., Ogilvie, K., Philippe, L., Salomon-Ferrer, R., Shapiro, M. J., Starr, J. T., Uccello, D. P., Withka, J. M., Yan, J., & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[Link]

  • St. Jean, D. J., Jr, & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002–6020.[Link]

Comparative

A Researcher's Guide to 1-(Pyridin-2-yl)azetidin-3-amine and its Analogs in Drug Design

The azetidine scaffold has cemented its status as a privileged structure in modern medicinal chemistry. Its inherent high ring strain, sp3-rich character, and conformational rigidity offer a unique combination of propert...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold has cemented its status as a privileged structure in modern medicinal chemistry. Its inherent high ring strain, sp3-rich character, and conformational rigidity offer a unique combination of properties that can significantly enhance solubility, metabolic stability, and receptor selectivity.[1] This has led to the incorporation of the azetidine motif into several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine.[1]

Within this important class of compounds, azetidine diamines—particularly those bearing an aromatic substituent on one nitrogen and a primary or substituted amine on the ring—represent a versatile and highly modulatable platform for drug discovery. This guide provides an in-depth comparison of 1-(pyridin-2-yl)azetidin-3-amine with its key structural analogs, offering insights into their structure-activity relationships (SAR) and providing actionable experimental protocols for their evaluation.

Comparative Analysis of Key Azetidine Diamines

The strategic placement of nitrogen atoms and the overall topology of a molecule are critical for its interaction with biological targets. By making subtle but significant changes to the core structure of 1-(pyridin-2-yl)azetidin-3-amine, we can explore a wide chemical space and fine-tune pharmacological activity. Here, we compare the parent compound with its pyridine regioisomer and a key pyrimidine bioisostere.

CompoundStructureKey Distinctions & Rationale for Comparison
1-(Pyridin-2-yl)azetidin-3-amine Structure of 1-(Pyridin-2-yl)azetidin-3-amineThe parent compound features the pyridine nitrogen at the 2-position, placing it in close proximity to the azetidine ring. This arrangement can influence the planarity and dipole moment of the molecule and allows the pyridine nitrogen to act as a hydrogen bond acceptor in a specific spatial orientation.[2]
1-(Pyridin-4-yl)azetidin-3-amine Structure of 1-(Pyridin-4-yl)azetidin-3-amineThis regioisomer moves the pyridine nitrogen to the 4-position, directly opposite the point of attachment. This significantly alters the molecule's electronic distribution and vector for potential hydrogen bonding interactions, which can dramatically change target affinity and selectivity.[3]
1-(Pyrimidin-2-yl)azetidin-3-amine Structure of 1-(Pyrimidin-2-yl)azetidin-3-amineAs a bioisosteric replacement, the pyrimidine ring introduces a second nitrogen atom. This increases the potential for hydrogen bonding, enhances polarity (which can improve solubility), and may alter the metabolic profile of the compound. This scaffold has been successfully used to develop potent histamine H3 receptor agonists.[4][5]

Quantitative Insights: A Case Study in GPCR Agonism

While direct comparative data for 1-(pyridin-2-yl)azetidin-3-amine is limited in publicly accessible literature, a comprehensive study on the closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series provides a powerful surrogate for understanding the SAR of these scaffolds.[4] Researchers developed a series of potent and selective non-imidazole agonists for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) involved in neurotransmitter release.

The data below highlights how modifications to the 3-amino group of a 1-(pyrimidin-2-yl)azetidine core can modulate potency and efficacy.

Compound ID (Reference[4])R² Substitution on 3-Amino GrouphH3R Binding Affinity (pKi)hH3R Functional Potency (pEC₅₀)Efficacy (α)
14a -H7.67.91.0 (Full Agonist)
14d (VUF16839) -CH₂CH₂OCH₃8.59.51.0 (Full Agonist)
11b -H (with 6-iPr on pyrimidine)7.37.60.7 (Partial Agonist)

Analysis of Results:

  • High Potency: The unsubstituted parent compound 14a demonstrates full agonism with a pEC₅₀ of 7.9.[4]

  • Potency Enhancement: The introduction of a 2-methoxyethyl group onto the 3-amino moiety (compound 14d ) dramatically increases both binding affinity (pKi 8.5) and functional potency (pEC₅₀ 9.5) without diminishing efficacy.[4] This suggests the presence of a specific pocket at the target receptor that can accommodate this substitution, leading to a more favorable interaction.

  • Modulation of Efficacy: The addition of a bulky isopropyl group to the pyrimidine ring (11b ) results in a partial agonist profile, indicating that steric hindrance on the aromatic core can influence the conformational change required for full receptor activation.[4]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key modification points on the azetidine diamine scaffold and their impact on biological activity, as derived from the H3R agonist study.

SAR_Azetidine_Diamines cluster_core Core Scaffold & Modification Points cluster_outputs Pharmacological Outputs Core Azetidine Diamine Core R1 R1: Aromatic System (e.g., Pyridine, Pyrimidine) - Influences electronics, H-bonding - Sterics affect efficacy (11b) Core->R1 Mod 1 R2 R2: 3-Amino Substituent - Vector for SAR exploration - Can dramatically increase potency (14d) Core->R2 Mod 2 Selectivity Selectivity Fine-tuned by all points Core->Selectivity N_pos Position of Heteroatom(s) (e.g., pyridin-2-yl vs pyridin-4-yl) - Alters interaction vectors R1->N_pos Efficacy Efficacy (α) Modulated by R1 sterics R1->Efficacy Potency Potency (pEC50) Increased by optimal R2 R2->Potency

Caption: Key modification points on the azetidine diamine scaffold.

Experimental Protocols for Compound Evaluation

A robust drug discovery campaign relies on a validated workflow to assess synthesized compounds. The following protocols provide a framework for characterizing novel azetidine diamines.

Experimental Workflow Overview

Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_adme ADME Profiling Synthesis Synthesis of Azetidine Analog Purification Purification & Characterization Synthesis->Purification Binding Target Binding Assay (e.g., Radioligand) Purification->Binding Functional Functional Assay (e.g., GTPγS) Binding->Functional Metabolic Metabolic Stability (Microsomal Assay) Functional->Metabolic Permeability Permeability (e.g., PAMPA) Metabolic->Permeability Data Data Permeability->Data Data Analysis & SAR

Caption: Drug discovery workflow for azetidine diamine evaluation.

Protocol 1: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay directly measures the activation of a G-protein upon agonist binding to a GPCR, making it ideal for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of compounds like the azetidine diamines.[6][7][8]

Scientific Rationale: The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated Gα-subunit to accumulate in its GTP-bound state. The resulting radioactivity is directly proportional to the level of receptor activation by the test compound.[6][9]

Materials:

  • Cell membranes expressing the target GPCR (e.g., hH3R-CHO cell membranes)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • GDP (Guanosine Diphosphate)

  • [³⁵S]GTPγS (radioligand)

  • Test compounds (azetidine diamines) and reference agonist

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Prepare a solution of GDP (final concentration ~10-30 µM) and [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) in assay buffer.[10]

  • Assay Setup: To each well of a 96-well plate, add 50 µL of diluted cell membranes (typically 5-10 µg of protein per well).

  • Compound Addition: Add 25 µL of the serially diluted test compounds or reference agonist to the appropriate wells. For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

  • Initiation of Reaction: Add 25 µL of the [³⁵S]GTPγS/GDP solution to each well to start the reaction. The final volume should be 100-200 µL.[10]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.[10]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Quickly wash the filters 3 times with ice-cold wash buffer to remove non-specific signal.[10]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of the compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate pEC₅₀ and Eₘₐₓ values.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is critical for early-stage drug discovery to predict how rapidly a compound will be cleared by liver enzymes, primarily Cytochrome P450s (CYPs).[11][12] A compound with very low metabolic stability is unlikely to be a successful drug.

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes. By incubating a test compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate of compound depletion over time.[1][11]

Materials:

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH regenerating system (or NADPH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile or methanol (as a stopping solution)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[11] Prepare the test compound solution by diluting the stock to an intermediate concentration in buffer.

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution (final compound concentration typically 1 µM).[11] Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to physiological temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction well and add it to another plate containing ice-cold acetonitrile (typically 2-3 volumes). The cold organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.[1]

  • Sample Processing: Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k) and the intrinsic clearance (CLᵢₙₜ).

Conclusion

The 1-(pyridin-2-yl)azetidin-3-amine scaffold and its close analogs are exceptionally valuable tools in drug design. The strategic placement of nitrogen atoms within the aromatic ring and the ability to functionalize the 3-amino group provide medicinal chemists with precise control over the resulting compound's pharmacological profile. As demonstrated by the successful development of potent H3R agonists, subtle structural modifications can lead to orders-of-magnitude differences in potency and can even switch a compound from a full to a partial agonist. By employing a systematic workflow of synthesis, functional evaluation, and metabolic assessment, researchers can effectively navigate the rich chemical space offered by these azetidine diamines to develop next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. JoVE. [Link]

  • 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. [Link]

  • 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists With in Vivo Central Nervous System Activity. PubMed. [Link]

  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” Indian Journal of Chemistry (IJC). [Link]

  • 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. ChemInfo. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC. [Link]

  • 2D-QSAR STUDIES OF SOME 1, 3, 4-THIDIAZOLE-2YL AZETIDINE 2-ONE AS. Chalcogenide Letters. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(pyridin-2-yl)azetidin-3-amine

The handling of functionalized building blocks like 1-(pyridin-2-yl)azetidin-3-amine (often supplied as a dihydrochloride or trihydrochloride salt) requires stringent safety protocols[1]. As a primary amine tethered to a...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of functionalized building blocks like 1-(pyridin-2-yl)azetidin-3-amine (often supplied as a dihydrochloride or trihydrochloride salt) requires stringent safety protocols[1]. As a primary amine tethered to a pyridine ring via an azetidine core, this compound presents specific toxicological and reactivity profiles. While the salt form reduces the volatility typically associated with free-base amines, it introduces the risk of fine, aerosolized dust that can be readily inhaled or absorbed through mucous membranes.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals to handle this compound safely, ensuring scientific integrity and regulatory compliance.

Hazard Profiling and Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the why behind the hazards. The National Research Council's Prudent Practices in the Laboratory dictates that any mixture or novel compound should be treated with the highest level of precaution, assuming it is as toxic as its most hazardous component[2].

1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (CAS: 2098025-64-8) triggers several GHS classifications[1]. The table below summarizes these quantitative and qualitative hazards alongside the mechanistic rationale.

GHS ClassificationHazard StatementMechanistic Rationale & Causality
Acute Tox. 4 H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)Amines and pyridine derivatives are lipophilic enough to cross dermal barriers and mucosal membranes, leading to systemic toxicity[2][3].
Skin Irrit. 2 H315 (Causes skin irritation)The basicity of the primary amine group can disrupt the acidic mantle of the skin, causing localized saponification of dermal lipids.
Eye Irrit. 2A H319 (Causes serious eye irritation)Direct contact with the salt or its dissolved form in ambient ocular moisture leads to rapid pH shifts, causing corneal irritation.
STOT SE 3 H336 (May cause drowsiness or dizziness)Pyridine moieties are known central nervous system (CNS) depressants upon systemic absorption[3].

Engineering Controls and PPE Matrix

Engineering controls must always precede PPE[2]. Because this compound is an acute toxin and an irritant, the primary defense is isolation.

A. Engineering Controls
  • Primary Containment: All weighing, transferring, and dilution must occur inside a certified Class II Biological Safety Cabinet (if handling sterile APIs) or a standard chemical fume hood.

  • Validation Step: Before opening the reagent bottle, verify that the fume hood face velocity is between 80–120 feet per minute (fpm) . Do not rely solely on the digital monitor; perform a physical tissue-paper flutter test at the sash opening to validate directional airflow.

B. Personal Protective Equipment (PPE)
  • Hand Protection: Use heavy-duty nitrile gloves (minimum 5 mil thickness). Causality: While butyl rubber is superior for liquid pyridine[4], nitrile provides excellent mechanical protection against the solid dihydrochloride salt. If the compound is dissolved in a highly penetrative solvent (e.g., DMSO or DMF), double-gloving is mandatory, and you must change gloves immediately upon suspected contamination.

  • Eye Protection: Indirect-vented chemical splash goggles . Causality: Safety glasses leave the orbital cavity exposed to airborne dust. Indirect vents prevent aerosolized salts from bypassing the barrier.

  • Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs. Ensure cuffs are tucked under the gloves to prevent skin exposure at the wrists.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation criteria are met.

Phase 1: Pre-Operation & Setup
  • Clear the Workspace: Remove all incompatible chemicals from the fume hood. Amines can react violently with heavy metal salts, hypochlorites (bleach), and strong oxidizers[2].

  • Establish a "Hot Zone": Place a disposable, anti-static weighing mat inside the fume hood. This localizes potential micro-spills.

  • Don PPE: Put on the lab coat, goggles, and double nitrile gloves.

Phase 2: Weighing and Transfer
  • Anti-Static Preparation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the reagent bottle. Causality: The dihydrochloride salt can hold a static charge, causing the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Transfer: Use a clean, dry stainless steel or PTFE-coated spatula. Transfer the material slowly.

  • Validation Step: Once the desired mass is achieved, cap the reagent bottle immediately. Do not leave the primary container open while recording data.

Phase 3: Decontamination and Waste Disposal
  • Equipment Cleaning: Rinse the spatula and weighing boat with a compatible solvent (e.g., methanol or water) directly into a designated hazardous waste container.

  • Waste Segregation: Do not dispose of amine-contaminated waste down the sink. The EPA strictly regulates pyridine and its derivatives (often falling under F-listed or characteristic waste codes depending on the solvent mixture)[4][5].

  • Solid Waste: Place the contaminated weighing mat, empty vials, and outer gloves into a solid hazardous waste bin labeled explicitly with "Toxic Solid Waste: Contains Pyridine Derivatives."

Process Visualization

The following diagram illustrates the logical decision-making process for handling and disposing of 1-(pyridin-2-yl)azetidin-3-amine safely.

G Start Start: 1-(pyridin-2-yl)azetidin-3-amine Hood Verify Fume Hood Airflow (Face velocity 80-120 fpm) Start->Hood PPE Don PPE: Double Nitrile Gloves, Splash Goggles, Lab Coat Hood->PPE Handle Anti-Static Weighing & Transfer (Minimize aerosolization) PPE->Handle Spill Did a spill occur? Handle->Spill Clean Contain & Clean (Use wet absorbent, do not sweep) Spill->Clean Yes Waste Hazardous Waste Disposal (EPA Compliant Segregation) Spill->Waste No Clean->Waste End Decontaminate & Remove PPE Waste->End

Operational workflow for handling 1-(pyridin-2-yl)azetidin-3-amine safely.

Spill Response Protocol

In the event of a spill outside the fume hood:

  • Evacuate and Assess: Step back and assess the volume. If the spill is large or highly aerosolized, evacuate the lab and call Environmental Health and Safety (EHS).

  • Containment: If safe to proceed, do not dry-sweep the powder, as this will force toxic particulates into the air[2].

  • Neutralization/Absorption: Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust.

  • Collection: Carefully scoop the damp pads into a heavy-duty plastic bag. Triple-rinse the contaminated surface and collect the rinsate as hazardous waste[6].

References

  • NextSDS. "1-(pyridin-2-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • NextSDS. "1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. Available at: [Link]

  • Office of Research, Boston University. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." Boston University. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "POTENTIAL FOR HUMAN EXPOSURE: Pyridine." Centers for Disease Control and Prevention. Available at: [Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." WKU Environmental Health and Safety. Available at: [Link]

  • Environmental Protection Agency (EPA). "PYRIDINE - EPA OSC Response." EPA.gov. Available at: [Link]

  • Alfred University. "EPA Hazardous Waste Codes." My Alfred University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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